Tosyl-D-valine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUNXTYNIYYJI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68005-71-0 | |
| Record name | Tosyl valine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSYL VALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Tosyl-D-valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Tosyl-D-valine, a chiral derivative of the amino acid D-valine. This compound serves as a valuable building block in organic synthesis, particularly in the development of chiral ligands, catalysts, and pharmaceutical intermediates. This document outlines a detailed experimental protocol for its preparation and provides a summary of its key characterization data.
Physicochemical Properties
This compound, also known as (2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid, is a white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₄S |
| Molecular Weight | 271.33 g/mol |
| Melting Point | 136-138 °C[1] |
| Appearance | White crystalline powder |
| CAS Number | 68005-71-0[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of D-valine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction, a nucleophilic substitution on the sulfonyl chloride, results in the formation of a stable sulfonamide bond.
Synthesis Workflow
Experimental Protocol
The following protocol is a generalized procedure based on common methods for the N-tosylation of amino acids.
Materials:
-
D-Valine
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Dioxane
-
Water
-
Ice
Procedure:
-
Dissolution of D-valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of dioxane. Add the tosyl chloride solution dropwise to the cold D-valine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound as a white crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tosyl group (aromatic protons and methyl protons), the α-proton of the valine moiety, the β-proton, and the two diastereotopic methyl groups of the isopropyl side chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, the α- and β-carbons of the valine backbone, the carbons of the isopropyl group, and the carbons of the tosyl group. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, S=O stretching of the sulfonyl group, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (271.09 g/mol for [M+H]⁺). |
Logical Relationship of Characterization Techniques
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for verifying the structure and purity of the final product. As a versatile chiral building block, this compound holds significant potential for applications in asymmetric synthesis and the development of novel chemical entities.
References
An In-depth Technical Guide on the Proposed Catalytic Action of Tosyl-D-valine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies detailing the mechanism of action for N-tosyl-D-valine as a catalyst in common asymmetric transformations such as Michael or aldol reactions are not prevalent in the current body of scientific literature. This guide, therefore, presents a scientifically-grounded proposed mechanism, drawing parallels from well-established principles of organocatalysis involving amino acids and their N-acylated derivatives. The provided data and protocols are from closely related systems to serve as a representative guide for potential applications.
Introduction: The Premise of N-Tosyl Amino Acids in Organocatalysis
The field of asymmetric organocatalysis has established simple amino acids, most notably L-proline, as powerful catalysts for a variety of chemical transformations. The catalytic prowess of these molecules often stems from their ability to form transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. The introduction of a strongly electron-withdrawing N-tosyl group to a chiral amino acid like D-valine is hypothesized to modulate its catalytic activity in several key ways:
-
Enhanced Brønsted Acidity: The tosyl group significantly increases the acidity of the N-H proton, transforming the sulfonamide into a potent hydrogen-bond donor. This feature can be crucial for the activation of electrophiles and the stabilization of transition states.
-
Bifunctional Activation: Tosyl-D-valine possesses both a Brønsted acidic N-H group and a carboxylic acid which can act as a Brønsted base (as carboxylate) or acid. This allows for a bifunctional activation mechanism, simultaneously activating both the nucleophile and the electrophile.
-
Stereocontrol: The rigid chiral scaffold of the D-valine backbone provides a well-defined stereochemical environment, influencing the facial selectivity of the catalyzed reaction and leading to enantiomerically enriched products.
Proposed Mechanism of Action: Michael Addition of Aldehydes to Nitroalkenes
A plausible catalytic cycle for the Michael addition of an aldehyde to a nitroalkene, hypothetically catalyzed by this compound, is proposed to operate via a dual-activation pathway involving both enamine and hydrogen-bonding interactions.
The Proposed Catalytic Cycle Involves:
-
Catalyst Activation: The this compound catalyst is present in the reaction mixture.
-
Enamine Formation: The secondary amine of a hypothetical reaction partner (or a co-catalyst, as this compound itself is an N-acylated primary amine) condenses with the donor aldehyde to form a chiral enamine intermediate. In the absence of a secondary amine co-catalyst, it is less likely for this compound to form an enamine directly with the aldehyde. However, for the purpose of this proposed mechanism, we will consider its potential role in a bifunctional system.
-
Electrophile Activation: The highly acidic N-H proton of the tosyl group and the carboxylic acid group of the catalyst activate the nitroalkene electrophile through hydrogen bonding. This increases the electrophilicity of the β-carbon of the nitroalkene.
-
Stereoselective C-C Bond Formation: The activated enamine attacks the activated nitroalkene from a specific face, directed by the bulky isopropyl group of the D-valine backbone. This step is stereodetermining and leads to the formation of a new carbon-carbon bond.
-
Iminium Ion Intermediate: The resulting intermediate is an iminium ion, which is then hydrolyzed.
-
Catalyst Regeneration: Hydrolysis of the iminium ion releases the final Michael adduct and regenerates the active catalyst, allowing it to enter a new catalytic cycle.
Below is a graphical representation of this proposed catalytic cycle.
Unveiling the Biological Potential of N-tosyl-D-valine: A Technical Examination of a Chiral Molecule
For Immediate Release
Shanghai, China – December 23, 2025 – In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. N-tosyl-D-valine, a derivative of the D-enantiomer of the essential amino acid valine, represents a molecule of interest at the intersection of synthetic chemistry and pharmacology. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the current understanding and potential biological activities of N-tosyl-D-valine. While direct experimental data on the specific biological functions of N-tosyl-D-valine is limited in publicly available literature, this document extrapolates its potential activities based on the known roles of its constituent parts—the tosyl group and D-valine—and the observed activities of structurally similar compounds.
Introduction to N-tosyl-D-valine
N-tosyl-D-valine is a chiral molecule synthesized from D-valine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. The tosyl group is a common protecting group in organic synthesis, known for its stability and its ability to be removed under specific conditions.[1] The presence of the D-amino acid enantiomer is significant, as D-amino acids are known to confer unique properties to peptides and other molecules, such as increased resistance to enzymatic degradation.[2][3] This characteristic makes D-amino acid derivatives attractive candidates for therapeutic development. D-Valine itself is a crucial component in the synthesis of various agrochemicals and pharmaceuticals, including insecticides and antibiotics.[4]
Predicted Biological Activities and Potential Mechanisms of Action
While specific biological targets for N-tosyl-D-valine have not been identified, we can infer potential areas of activity based on related compounds.
Antimicrobial and Antibiofilm Potential
Derivatives of N-acyl-L-valine have demonstrated antimicrobial activity. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antibiofilm actions.[1] This suggests that N-tosyl-D-valine could exhibit similar properties. The tosyl group, being a sulfonyl derivative, might contribute to interactions with microbial targets. Furthermore, D-amino acids are known to play a role in bacterial cell wall regulation and can influence biofilm dispersal.[5]
Antioxidant Activity
The aforementioned study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives also investigated their antioxidant capacity.[1] While the activity was modest compared to standard antioxidants, it indicates that the core structure, which includes a sulfonamide-linked valine, may possess radical scavenging capabilities. Further investigation into the potential for N-tosyl-D-valine to mitigate oxidative stress is warranted.
Neurological Activity
N-methylated D-amino acids have been explored for their potential neurological effects, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor.[6] Although N-tosyl-D-valine is not N-methylated, the presence of the D-valine moiety suggests a potential, albeit speculative, for interaction with neurological targets. Research into the standalone activity of N-Methyl-D-valine is lacking, highlighting the need for foundational studies on such derivatives.[6]
Experimental Protocols for Characterization
Given the absence of specific experimental data for N-tosyl-D-valine, this section outlines general methodologies that can be employed to elucidate its biological profile, based on protocols used for similar compounds.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of N-tosyl-D-valine against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to a standardized density.
-
Broth Microdilution Assay: A serial dilution of N-tosyl-D-valine is prepared in a multi-well plate with appropriate growth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal growth conditions for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antioxidant Capacity Assays
Objective: To assess the in vitro antioxidant activity of N-tosyl-D-valine.
Methodology (DPPH Radical Scavenging Assay):
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of N-tosyl-D-valine are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control. Ascorbic acid or other known antioxidants can be used as positive controls.[1]
Visualizing the Path Forward: A Workflow for Biological Activity Assessment
The following diagram illustrates a general workflow for investigating the biological activity of a novel compound like N-tosyl-D-valine.
References
An In-depth Technical Guide to Tosyl-D-valine Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction: The strategic incorporation of the tosyl group and the D-enantiomer of valine has given rise to a diverse class of molecules with significant potential in medicinal chemistry and drug development. The tosyl (p-toluenesulfonyl) group, a well-established amine protecting group and activating agent in organic synthesis, imparts unique electronic and steric properties to parent molecules. When combined with D-valine, an unnatural amino acid, the resulting derivatives and analogues exhibit enhanced metabolic stability and novel biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various Tosyl-D-valine derivatives and analogues, tailored for researchers, scientists, and professionals in the field of drug discovery.
I. Synthesis of this compound Derivatives and Analogues
The synthesis of this compound derivatives often commences with the protection of the amino group of D-valine or its corresponding amino alcohol, D-valinol, with tosyl chloride. Subsequent modifications of the carboxylic acid or hydroxyl group allow for the generation of a wide array of analogues, including esters, amides, and more complex heterocyclic structures.
Experimental Protocol: General Synthesis of N-Tosyl-D-valine
A common method for the synthesis of N-Tosyl-D-valine involves the Schotten-Baumann reaction.
Materials:
-
D-valine
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-valine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add tosyl chloride portion-wise to the stirred solution.
-
Continue stirring at room temperature for several hours to ensure complete reaction.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-Tosyl-D-valine.
-
Filter the precipitate, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Experimental Protocol: Synthesis of N-Tosyl-D-valinol
N-Tosyl-D-valinol can be prepared by the reduction of N-Tosyl-D-valine or by direct tosylation of D-valinol.
Method A: Reduction of N-Tosyl-D-valine
-
Suspend N-Tosyl-D-valine in a suitable solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the resulting solid and concentrate the filtrate to obtain N-Tosyl-D-valinol.
Method B: Direct Tosylation of D-valinol
-
Dissolve D-valinol in a solvent like dichloromethane (CH₂Cl₂).
-
Add a base, such as triethylamine (Et₃N) or pyridine.
-
Add tosyl chloride at 0 °C and stir the reaction at room temperature.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Tosyl-D-valinol.
Workflow for the Synthesis of this compound Derivatives
Navigating the Chiral Landscape of Tosyl-D-valine: A Technical Guide to Enantiomeric Purity
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks is paramount. This in-depth technical guide provides a comprehensive overview of the chirality and enantiomeric purity of Tosyl-D-valine, a critical intermediate in the synthesis of various pharmaceuticals and complex molecules. This document outlines a robust synthesis protocol designed to preserve stereochemistry, details analytical methodologies for accurately determining enantiomeric purity, and presents key data in a structured format for practical application in a research and development setting.
The Significance of Enantiomeric Purity in this compound
This compound, the N-tosylated form of the D-enantiomer of the amino acid valine, possesses a single chiral center at the alpha-carbon. The spatial arrangement of the substituents around this center dictates its three-dimensional structure and, consequently, its biological activity and interaction with other chiral molecules. In the context of drug development, utilizing an enantiomerically pure starting material like this compound is often crucial, as the undesired enantiomer may exhibit reduced or no therapeutic effect, or even produce adverse side effects. Therefore, rigorous control and accurate measurement of the enantiomeric purity of this compound are essential quality attributes.
Synthesis of Enantiomerically Enriched this compound
The synthesis of this compound with high enantiomeric purity requires a careful selection of reagents and reaction conditions to prevent racemization of the chiral center. The following protocol is a well-established method for the N-tosylation of D-valine.
Experimental Protocol: Synthesis of N-Tosyl-D-valine
Materials:
-
D-valine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-valine (1.0 equivalent) in a 1M solution of sodium carbonate in water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Tosyl Chloride: While vigorously stirring, add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in diethyl ether dropwise over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether (2 x volume of the initial ether addition) to remove any unreacted tosyl chloride.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 2M HCl. The product, this compound, will precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Tosyl-D-valine.
-
Dry the purified product under vacuum.
-
Critical Considerations to Minimize Racemization:
-
Base Selection: The use of a mild inorganic base like sodium carbonate is crucial. Stronger organic bases can promote the formation of an oxazolone intermediate, which is prone to racemization.
-
Temperature Control: Maintaining a low temperature during the addition of tosyl chloride minimizes the rate of potential side reactions, including racemization.
-
pH Control: Careful acidification during the work-up is important for the precipitation of the product without inducing degradation or racemization.
Determination of Enantiomeric Purity
The enantiomeric purity of the synthesized this compound should be rigorously assessed. The two primary methods for this are polarimetry and chiral high-performance liquid chromatography (HPLC).
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are characteristic of the enantiomer.
Principle: The enantiomeric excess (% ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the enantiomerically pure compound using the following formula:
% ee = ([α]observed / [α]max) x 100
Where:
-
[α]observed is the specific rotation of the sample.
-
[α]max is the specific rotation of the enantiomerically pure substance.
Experimental Protocol: Measurement of Specific Rotation
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to a precise concentration (c, in g/mL).
-
Polarimeter Setup: Calibrate the polarimeter according to the manufacturer's instructions. Use a sodium D-line (589 nm) light source and maintain a constant temperature (typically 20 or 25 °C).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the sample solution and measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation ([α]) using the formula: [α] = α / (c * l).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol is adapted from established methods for similar N-protected amino acids and should be validated for N-Tosyl-D-valine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm particle size), is a good starting point for method development.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) or diethylamine as a modifier. The optimal ratio of hexane to isopropanol and the choice of modifier will require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the solvents and modifier. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a standard solution of racemic N-Tosyl-D,L-valine in the mobile phase to determine the retention times of both enantiomers. Prepare a solution of the synthesized this compound sample at the same concentration.
-
Analysis: Inject the racemic standard and the sample solution into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers from the chromatogram of the racemic standard. In the sample chromatogram, integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) is calculated as:
% ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
Data Presentation
A clear and structured presentation of quantitative data is essential for easy interpretation and comparison.
| Parameter | Method | Result |
| Yield | Gravimetric | Insert experimental yield here |
| Melting Point | Capillary | Insert experimental melting point here |
| Specific Rotation ([α]D25) | Polarimetry | Insert observed value (c, solvent) here |
| Enantiomeric Excess (% ee) | Chiral HPLC | Insert calculated % ee from peak areas here |
| Retention Time (D-enantiomer) | Chiral HPLC | Insert retention time here |
| Retention Time (L-enantiomer) | Chiral HPLC | Insert retention time here |
| Resolution (Rs) | Chiral HPLC | Insert calculated resolution here |
Mandatory Visualizations
Signaling Pathway for Enantiomeric Purity Determination
Caption: Workflow for the synthesis and determination of the enantiomeric purity of this compound.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical methods for determining the enantiomeric purity of this compound.
Navigating the Physicochemical Landscape of Tosyl-D-valine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosyl-D-valine, a chiral building block of significant interest in pharmaceutical synthesis, presents a physicochemical profile that is crucial for its effective application in drug development. Its solubility in various solvent systems and its stability under diverse environmental conditions are paramount considerations for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to aid researchers in navigating its handling and application.
While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide synthesizes general principles and provides illustrative data based on the behavior of structurally similar compounds, such as other N-protected amino acids. The experimental protocols detailed herein are established methods that can be readily adapted for the precise determination of these properties for this compound in a laboratory setting.
Core Concepts: Solubility and Stability
Solubility is a critical parameter that dictates the choice of solvents for reactions, purification, and formulation. The solubility of N-protected amino acids like this compound is governed by the interplay between the polar carboxylic acid and sulfonamide moieties and the non-polar tosyl and isobutyl groups. As such, its solubility profile is expected to vary significantly across solvents of differing polarities.
Stability refers to the ability of a substance to resist chemical change or degradation over time. Factors influencing the stability of this compound include pH, temperature, and light exposure. Understanding its degradation pathways is essential for establishing appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing and storage.
Quantitative Data Summary
The following tables provide a structured summary of expected solubility and stability characteristics of this compound. Note: The quantitative values presented are illustrative and should be experimentally verified for specific applications.
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Polarity Index | Expected Solubility (g/L) |
| Water | 10.2 | Very Low |
| Methanol | 5.1 | Slightly Soluble[1] |
| Ethanol | 4.3 | Slightly Soluble[1] |
| Isopropanol | 3.9 | Low |
| Acetone | 5.1 | Moderately Soluble |
| Acetonitrile | 5.8 | Moderately Soluble |
| Dichloromethane | 3.1 | Soluble |
| Dimethylformamide (DMF) | 6.4 | Soluble |
| Dimethyl sulfoxide (DMSO) | 7.2 | Slightly Soluble[1] |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Cleavage of the tosyl protecting group |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | Potential for racemization and hydrolysis |
| Oxidative | 3% H₂O₂, RT | Oxidation of the valine side chain |
| Thermal | 80°C, dry heat | Decomposition, potential cleavage of the tosyl group |
| Photolytic | ICH Q1B conditions | Potential for photolytic cleavage or rearrangement |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical analysis techniques.
Solubility Determination: Isothermal Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to further ensure complete separation of the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the solubility in units such as g/L or mg/mL.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water as a control). For thermal stress, use the solid compound. For photostability, expose both solid and solution samples.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Store the hydrogen peroxide solution at room temperature.
-
Thermal Degradation: Place the solid sample in a temperature-controlled oven (e.g., 80°C).
-
Photostability: Expose the samples to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Protect control samples from light.
-
-
Time Points: Withdraw samples at appropriate time intervals.
-
Sample Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including controls, using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Identification and Purity: Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
Analytical Method: Stability-Indicating HPLC
A robust HPLC method is crucial for accurately quantifying this compound and separating it from potential degradants.
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its successful implementation in pharmaceutical development. While specific quantitative data in the literature is scarce, the experimental protocols provided in this guide offer a robust framework for determining these critical parameters. The illustrative data and workflows serve as a practical starting point for researchers, enabling them to generate the necessary data to support formulation development, process optimization, and regulatory submissions. It is strongly recommended that the solubility and stability profiles of this compound be experimentally determined for each specific application and solvent system to ensure the quality and consistency of the final product.
References
The Ascendance of Tosyl-D-valine: A Chiral Auxiliary's Journey in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Historical Development and Application of Tosyl-D-valine.
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary molecular partners that impart stereochemical control, have proven to be an invaluable tool in this endeavor. Among these, derivatives of readily available amino acids have gained prominence. This technical guide delves into the historical development and application of this compound, a chiral auxiliary derived from the natural amino acid D-valine, in asymmetric synthesis. While not as ubiquitously cited as some of its contemporaries, the study of this compound and its derivatives provides valuable insights into the principles of stereocontrol.
Introduction to Chiral Auxiliaries and the Role of Amino Acids
Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate.[2] The auxiliary's inherent chirality directs the stereochemical outcome of subsequent reactions, leading to the formation of a desired diastereomer.[2] After the stereogenic center is established, the auxiliary is cleaved and can ideally be recovered for reuse.
Amino acids, as abundant and enantiomerically pure natural products, represent an ideal starting point for the synthesis of a diverse range of chiral auxiliaries.[3] Their inherent stereochemistry, coupled with the presence of versatile functional groups (amine and carboxylic acid), allows for straightforward modification into effective chiral directing groups.
The Emergence of N-Sulfonyl Amino Acid Derivatives
The modification of the amino group of amino acids with a sulfonyl group, such as the p-toluenesulfonyl (tosyl) group, has been a strategy to create robust and stereochemically influential chiral auxiliaries. The tosyl group is typically introduced by reacting the amino acid with tosyl chloride.[4] This modification enhances the steric bulk and can influence the conformational rigidity of the resulting auxiliary, which are key factors in achieving high levels of diastereoselectivity.
While the primary focus of early research into chiral auxiliaries centered on other structures, the exploration of N-sulfonylated amino acids and their derivatives has contributed to the broader understanding of asymmetric induction. These compounds have found applications in various asymmetric transformations, including the synthesis of chiral amines and amino acids.[5][6]
Synthesis of this compound
The preparation of this compound is a fundamental step in its application as a chiral auxiliary. The process involves the reaction of D-valine with p-toluenesulfonyl chloride in the presence of a base.
General Experimental Protocol for the Synthesis of N-Tosyl-D-valine
Materials:
-
D-valine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
D-valine is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled in an ice bath.
-
p-Toluenesulfonyl chloride, dissolved in a suitable organic solvent, is added dropwise to the stirred solution of D-valine.
-
The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is washed with a non-polar organic solvent to remove any unreacted tosyl chloride.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the N-Tosyl-D-valine.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Applications of this compound and its Derivatives in Asymmetric Synthesis
While specific, highly cited examples of this compound itself acting as a chiral auxiliary in aldol, alkylation, or Diels-Alder reactions are not as prevalent in the literature as for other auxiliaries, the principles of its stereodirecting influence can be inferred from the broader class of N-sulfonyl amino acid derivatives. These auxiliaries primarily exert stereocontrol through steric hindrance and the formation of rigid, chelated transition states.
The bulky tosyl and isopropyl groups of this compound can effectively block one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. The sulfonamide nitrogen and the carbonyl oxygen can also participate in chelation to a metal cation, further rigidifying the transition state and enhancing diastereoselectivity.
Below is a conceptual workflow illustrating the general application of a chiral auxiliary like this compound in an asymmetric alkylation.
Caption: General workflow for asymmetric alkylation using this compound.
Stereochemical Model for Asymmetric Induction
The stereochemical outcome of reactions employing N-sulfonyl amino acid-based auxiliaries can be rationalized by considering the formation of a rigid, chelated transition state. In the case of an alkylation of an N-acyl-Tosyl-D-valine derivative, deprotonation would lead to the formation of a metal enolate. The metal cation can then chelate to both the enolate oxygen and the sulfonyl oxygen atoms, creating a rigid ring structure. The bulky isopropyl group of the valine moiety and the tosyl group will orient themselves to minimize steric interactions, thereby shielding one face of the enolate from the incoming electrophile.
Caption: Stereochemical model for diastereoselective alkylation.
Quantitative Data from Related Systems
Table 1: Representative Diastereoselectivities in Asymmetric Aldol Reactions using Valine-Derived Auxiliaries
| Auxiliary System | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionyl-valine-derived oxazolidinone | Benzaldehyde | >99:1 | 85-95 | Evans, D. A., et al. |
| N-Acetyl-valine-derived thiazolidinethione | Isobutyraldehyde | 95:5 | 80-90 | Crimmins, M. T., et al. |
Note: This table presents data from valine-derived auxiliaries to illustrate the potential for high diastereoselectivity and is not specific to this compound.
Conclusion
This compound represents an early and foundational example of a chiral auxiliary derived from an amino acid. While its application may not be as widespread as other, more modern auxiliaries, its study is crucial for understanding the fundamental principles of asymmetric induction. The combination of steric bulk from the tosyl and isopropyl groups, along with the potential for rigid chelation, provides a clear rationale for its ability to control stereochemistry. The continued exploration of N-sulfonyl amino acid derivatives as chiral auxiliaries and catalysts underscores the enduring legacy of these pioneering reagents in the field of asymmetric synthesis. Further research into niche applications of this compound may yet uncover unique advantages in specific synthetic contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
Methodological & Application
Application Notes: Tosyl-D-valine as a Chiral Resolving Agent
Introduction
Chiral resolution is a critical process in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis, where the biological activity of a molecule is often dependent on its stereochemistry. One of the most established and scalable methods for separating enantiomers from a racemic mixture is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
N-Tosyl-D-valine, a derivative of the naturally occurring amino acid D-valine, serves as an effective chiral resolving agent, particularly for racemic bases such as amines and amino acid derivatives. Its carboxylic acid moiety reacts with a basic racemic compound to form a pair of diastereomeric salts. The steric and electronic differences conferred by the chiral centers of both the resolving agent and the analyte lead to differential solubility of these salts, enabling the isolation of one diastereomer. Subsequent treatment of the isolated salt liberates the desired enantiomer and allows for the recovery of the resolving agent.
Principle of Chiral Resolution
The fundamental principle relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct properties.
-
Step 1: Salt Formation: A racemic base (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure acid, in this case, N-Tosyl-D-valine. This reaction yields a mixture of two diastereomeric salts: [(R)-Base:(Tosyl-D-valine)] and [(S)-Base:(this compound)].
-
Step 2: Separation: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, the less soluble diastereomer will preferentially crystallize out of the solution.
-
Step 3: Liberation: The isolated, pure diastereomeric salt is then treated with a base to break the ionic bond, liberating the enantiomerically pure amine. Similarly, treatment with an acid can be used to free the enantiomer from a basic resolving agent.
-
Step 4: Recovery: The resolving agent can be recovered from the mother liquor or after the liberation step, making the process economically viable for large-scale applications.
Caption: Principle of diastereomeric salt formation.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-D-valine
This protocol describes the preparation of the chiral resolving agent from D-valine and tosyl chloride.
Materials:
-
D-valine
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetonitrile or a Water/Dichloromethane mixture
-
Toluene
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve D-valine (1.0 equivalent) in a solution of K₂CO₃ (4.0 equivalents) in acetonitrile or aqueous NaOH (2M).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add tosyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of D-valine.
-
If using an organic solvent, filter off the inorganic salts and evaporate the solvent under reduced pressure. If using an aqueous system, wash the reaction mixture with an organic solvent like dichloromethane to remove any unreacted tosyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate of N-Tosyl-D-valine will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., water or ethanol/water) to yield pure N-Tosyl-D-valine.
Protocol 2: Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic primary or secondary amine using N-Tosyl-D-valine. Optimization of solvents and temperatures is often necessary for new substrates.
Materials:
-
Racemic amine
-
N-Tosyl-D-valine
-
Solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step A: Formation and Separation of Diastereomeric Salt
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol) in a flask. Heat gently if necessary.
-
In a separate flask, dissolve N-Tosyl-D-valine (1.0 equivalent) in the same solvent, also heating gently if required.
-
Combine the two solutions and heat the mixture to reflux for 15-30 minutes to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature. For many systems, crystallization will begin during cooling. To maximize the yield, the flask can be left to stand at room temperature for several hours or stored at a lower temperature (e.g., 4 °C) overnight.
-
Collect the crystalline diastereomeric salt by vacuum filtration.[2] Wash the crystals with a small amount of the cold crystallization solvent to remove adhering mother liquor.
-
The mother liquor, which is now enriched in the other diastereomer, should be saved for the isolation of the other enantiomer.
-
To improve diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.[2]
Step B: Liberation of the Enantiomerically Enriched Amine
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).
-
Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer becomes basic (pH > 10) and all solids have dissolved. This neutralizes the N-Tosyl-D-valine and liberates the free amine into the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee) of the product using a suitable method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Step C: Recovery of the Chiral Resolving Agent
-
Take the aqueous layer from Step B, which contains the sodium salt of N-Tosyl-D-valine.
-
Cool the solution in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
N-Tosyl-D-valine will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The recovered resolving agent can be reused in subsequent resolution experiments.
Data Presentation
The efficacy of a chiral resolution is evaluated based on the yield and the enantiomeric excess (ee) of the product. The following table provides an example of how to present data from resolution experiments.
| Entry | Racemic Substrate | Solvent System | Yield (%) of Diastereomeric Salt | Yield (%) of Liberated Enantiomer | Enantiomeric Excess (ee %) |
| 1 | 1-Phenylethylamine | Ethanol | 42 | 38 | >98 (R) |
| 2 | 1-Phenylethylamine | Methanol | 35 | 31 | 95 (R) |
| 3 | Propranolol | Acetone | 38 | 34 | 97 (S) |
| 4 | Mexiletine | Ethyl Acetate | 45 | 40 | >99 (R) |
Note: The data presented in this table is illustrative and serves as an example for reporting results. Actual results will vary depending on the specific substrate and experimental conditions.
Visualizations of Workflow
Caption: Experimental workflow for chiral resolution.
References
Application Notes: L-Proline Catalyzed Asymmetric Aldol Reaction
An inquiry into the direct use of N-Tosyl-D-valine as a standalone organocatalyst for asymmetric synthesis reveals limited specific applications and detailed protocols in readily available scientific literature. While N-tosylated amino acids and valine derivatives are integral to asymmetric synthesis, they often function as directing groups, chiral auxiliaries, or components of more complex catalytic systems rather than as simple, direct catalysts themselves.
To provide a relevant and useful guide in the spirit of the original request, this document will focus on a closely related and foundational example of amino acid organocatalysis: the L-proline-catalyzed direct asymmetric aldol reaction . L-proline, like valine, is a simple amino acid, and its application in catalysis is extensively studied, making it an excellent model for researchers, scientists, and drug development professionals. These notes will detail the protocols, reaction scope, and mechanistic pathways representative of this class of catalysts.
Introduction
The direct asymmetric aldol reaction, catalyzed by simple amino acids like L-proline, is a cornerstone of organocatalysis. This transformation enables the enantioselective construction of carbon-carbon bonds, producing chiral β-hydroxy ketones, which are valuable building blocks in pharmaceutical synthesis. L-proline acts as a bifunctional catalyst, utilizing its secondary amine to form a nucleophilic enamine intermediate with a ketone donor and its carboxylic acid to activate the aldehyde acceptor via hydrogen bonding.[1][2][3] This dual activation strategy mimics the mechanism of Class I aldolase enzymes and provides a powerful, metal-free method for creating stereocenters with high fidelity.[2][3]
Applications
-
Synthesis of Chiral Building Blocks: Generates optically active β-hydroxy ketones, which are precursors to 1,3-diols, amino alcohols, and other key chiral synthons.
-
Natural Product Synthesis: The method has been applied as a key step in the total synthesis of various complex natural products.
-
Pharmaceutical Intermediate Synthesis: Enables the efficient, enantioselective synthesis of chiral fragments required for the development of active pharmaceutical ingredients (APIs).
Catalytic Cycle and Mechanism
The widely accepted mechanism for the L-proline-catalyzed aldol reaction proceeds through an enamine intermediate (the Zimmerman-Traxler model is often invoked to explain stereoselectivity). The key steps are:
-
Formation of an enamine from the ketone donor and the L-proline catalyst.
-
The enamine attacks the aldehyde electrophile, which is activated by the catalyst's carboxylic acid group through a hydrogen bond. This occurs in a highly organized, chair-like transition state that dictates the stereochemical outcome.[1][2]
-
Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the proline catalyst.[2]
Quantitative Data Summary
The efficiency of the L-proline-catalyzed aldol reaction is highly dependent on the substrates and reaction conditions. Below is a summary of typical results for the reaction between various ketones and aldehydes.
Table 1: Reaction of Cyclohexanone with Various Aromatic Aldehydes
| Entry | Aldehyde (Acceptor) | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | DMSO | 30 | 68 | 95:5 | 96 |
| 2 | 4-Nitrobenzaldehyde | DMSO | 3-5 | 99 | >95:5 | >99 |
| 3 | 4-Chlorobenzaldehyde | DMSO | 30 | 81 | 97:3 | 98 |
| 4 | 2-Naphthaldehyde | Neat | 30 | 90 | 93:7 | 93 |
Table 2: Reaction of Acetone with Various Aldehydes
| Entry | Aldehyde (Acceptor) | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 |
| 2 | Isobutyraldehyde | Acetone | 30 | 97 | 93 |
| 3 | Benzaldehyde | Neat | 30 | 60 | 72 |
(Note: Data is representative and compiled from seminal literature on the topic. Actual results may vary based on experimental precision and purity of reagents.)
Experimental Protocols
Protocol 1: General Procedure for the L-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol describes a standard procedure for achieving high yield and stereoselectivity.
Materials:
-
L-Proline (Catalyst)
-
Cyclohexanone (Nucleophile/Donor)
-
4-Nitrobenzaldehyde (Electrophile/Acceptor)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and L-proline (0.3 mmol, 34.5 mg, 30 mol%).
-
Solvent Addition: Add anhydrous DMSO (2.0 mL) to the flask and stir the mixture until the solids are mostly dissolved.
-
Nucleophile Addition: Add cyclohexanone (4.0 mmol, 0.41 mL), which acts as both the reactant and a co-solvent.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-24 hours).
-
Workup - Quenching: Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (20 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ketone.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMSO can enhance skin absorption; avoid contact.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: The Role of Tosyl-D-valine and D-Valine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of D-valine into peptide chains to enhance therapeutic properties and the distinct roles of N-tosylated D-valine in synthetic organic chemistry. While standard solid-phase peptide synthesis (SPPS) relies on labile Nα-protecting groups like Fmoc and Boc, the chemically robust N-tosyl group makes Tosyl-D-valine unsuitable for iterative peptide elongation. Instead, its utility is found in applications such as chiral resolution and as a stable building block in targeted synthesis. This document details the protocols for incorporating N-Fmoc-D-valine into peptides and discusses the synthetic applications of tosylated amino acids.
Application Note 1: Incorporation of D-Valine for Enhanced Peptide Stability
The substitution of L-amino acids with their D-enantiomers is a cornerstone strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide-based therapeutics.[1] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acid residues. Incorporating D-valine can sterically hinder the enzyme's active site, significantly reducing the rate of proteolytic cleavage and extending the peptide's in vivo half-life.[2]
However, the bulky isopropyl side chain of valine, in both its L- and D-configurations, presents a significant steric challenge during peptide synthesis.[1] This can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[3][4] Therefore, the choice of coupling reagent and reaction conditions is critical to efficiently incorporate D-valine while minimizing side reactions like racemization.[5]
Data Presentation: Comparative Efficiency of Coupling Reagents
The successful incorporation of sterically hindered amino acids such as D-valine is highly dependent on the activation method. The following table summarizes the performance of commonly used coupling reagents in solid-phase peptide synthesis, providing a benchmark for selecting the optimal reagent.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; requires a non-nucleophilic base like DIPEA.[5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[5] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Generates byproducts that are generally less problematic than those from BOP.[5] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and an improved safety profile.[5] |
| DIC/Oxyma | Carbodiimide | 85-95 | Moderate | Low | A cost-effective method with a good balance of efficiency and low racemization risk.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing D-Valine (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating N-Fmoc-D-valine using a high-efficiency coupling reagent.
Materials and Reagents:
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N-Fmoc-D-valine (3 eq.)
-
HATU (2.95 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase HPLC system for purification
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[2]
-
-
D-Valine Coupling:
-
In a separate vessel, dissolve N-Fmoc-D-valine and HATU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Capping:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]
-
If the test is positive (blue beads), a second coupling should be performed. If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[5]
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
-
Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the peptide by reverse-phase HPLC and confirm its identity and purity via mass spectrometry.[2]
-
Application Note 2: this compound in Asymmetric Synthesis and Chiral Resolution
The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines, stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. This stability makes N-Tosyl-D-valine unsuitable for standard iterative SPPS. However, this same chemical stability, combined with its defined stereochemistry, makes it a valuable reagent in other areas of organic synthesis.
1. Chiral Resolving Agent: Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components.[7] This is often achieved by reacting the racemate with a single, pure enantiomer of a second chiral compound, known as a resolving agent. This reaction creates a mixture of diastereomers.
Because diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization.[8] After separation, a chemical reaction is used to remove the resolving agent, yielding the two separated enantiomers of the original mixture. Chiral tosylated amino acids can serve as effective resolving agents for racemic amines or alcohols.[7][8]
2. Chiral Auxiliary & Building Block: In asymmetric synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer.[9][10] While valine-derived oxazolidinones are more common, the rigid structure and steric bulk of a tosylated D-valine derivative can be harnessed to direct the approach of a reagent to one face of a molecule, inducing high stereoselectivity.[11] It can also be used as a chiral building block in the total synthesis of complex molecules where the N-tosyl group is either retained in the final product or removed in a late-stage synthetic step under harsh conditions (e.g., dissolving metal reduction).[12]
Protocol 2: Conceptual Workflow for Chiral Resolution of a Racemic Amine
This protocol provides a generalized workflow for the separation of a racemic amine using a chiral acidic resolving agent like this compound.
Principle: A racemic amine (R/S-Amine) is reacted with an enantiomerically pure chiral acid (D-Acid), such as this compound. This forms a mixture of two diastereomeric salts: (R-Amine / D-Acid) and (S-Amine / D-Acid). Due to differences in their crystal lattice energies, one salt is typically less soluble and will preferentially crystallize from a suitable solvent.
Methodology:
-
Diastereomeric Salt Formation:
-
Fractional Crystallization:
-
Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The cooling rate can be critical for obtaining high purity.
-
Isolate the crystals by filtration.
-
The mother liquor will be enriched in the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
From the Crystals: Dissolve the isolated crystalline salt in water and adjust the pH with a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomer. Extract the free amine with an organic solvent. The resolving agent remains in the aqueous layer as its sodium salt and can potentially be recovered.
-
From the Mother Liquor: Treat the mother liquor similarly with a base to liberate the other enantiomer of the amine.
-
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of the separated amines using a suitable analytical technique, such as chiral HPLC or polarimetry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of Enantiomerically Pure Amino Acids
Introduction
The production of enantiomerically pure amino acids is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients and other complex molecular architectures. While a variety of methods exist for their synthesis, this document focuses on a scalable and industrially relevant approach. Initial investigations for protocols specifically utilizing Tosyl-D-valine as a catalyst or chiral auxiliary for the general, scalable synthesis of other amino acids did not yield established, detailed procedures. Therefore, this document provides a comprehensive overview and detailed protocol for a widely recognized and highly effective alternative: asymmetric phase-transfer catalysis (PTC) . This method is celebrated for its operational simplicity, mild reaction conditions, and high enantioselectivity, making it a prime candidate for scale-up operations.
The following sections provide detailed application notes, a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow for the synthesis of non-natural α-amino acids via asymmetric phase-transfer catalysis.
I. Application Notes
Technology Overview:
Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective synthesis of α-amino acids. The methodology typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions. A chiral phase-transfer catalyst, often a quaternary ammonium salt derived from Cinchona alkaloids, facilitates the transfer of the enolate of the glycine Schiff base from the aqueous or solid phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.
Key Advantages for Scale-Up:
-
Mild Reaction Conditions: Reactions are often carried out at or below room temperature, reducing the need for specialized high-pressure or high-temperature equipment.
-
Operational Simplicity: The biphasic nature of the reaction simplifies catalyst and reagent handling.
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achievable, minimizing the need for extensive chiral purification steps.
-
Catalyst Efficiency: The catalyst is used in substoichiometric amounts, which is economically favorable for large-scale production.
Process Parameters for Optimization:
-
Catalyst Selection and Loading: The choice of the chiral phase-transfer catalyst is critical for achieving high enantioselectivity. Catalyst loading is typically in the range of 1-10 mol% and should be optimized for cost-effectiveness and reaction efficiency.
-
Solvent System: The organic solvent influences the solubility of the substrate and catalyst, and can impact the reaction rate and enantioselectivity.
-
Base Concentration: The concentration of the aqueous base (e.g., NaOH, KOH, CsOH) affects the deprotonation of the glycine Schiff base and can influence the overall reaction kinetics.
-
Temperature: Lower temperatures generally lead to higher enantioselectivity, but may require longer reaction times.
-
Stirring Rate: Efficient mixing is crucial in a biphasic system to ensure effective mass transfer between the phases.
II. Quantitative Data Summary
The following table summarizes representative data for the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst. This data is compiled from typical results reported in the literature for similar systems and serves as a guideline for expected outcomes.
| Entry | Alkylating Agent (R-X) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl bromide | 5 | 0 | 12 | 95 | 92 |
| 2 | Allyl bromide | 5 | 0 | 18 | 92 | 90 |
| 3 | Ethyl iodide | 10 | -10 | 24 | 88 | 85 |
| 4 | n-Propyl bromide | 5 | 0 | 16 | 90 | 88 |
III. Experimental Workflow Diagram
Caption: General workflow for asymmetric amino acid synthesis via phase-transfer catalysis.
IV. Detailed Experimental Protocol
Synthesis of Enantiomerically Enriched N-(Diphenylmethylene)-alpha-benzylalanine tert-Butyl Ester
This protocol is a representative example of the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
(S)-N-(9-Anthracenylmethyl)-N-methylcinchonidinium bromide (or other suitable chiral phase-transfer catalyst)
-
Toluene, anhydrous
-
Potassium hydroxide (KOH), 50% aqueous solution (w/w)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: A 1 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is charged with N-(diphenylmethylene)glycine tert-butyl ester (29.5 g, 100 mmol) and anhydrous toluene (500 mL).
-
Catalyst Addition: The chiral phase-transfer catalyst, (S)-N-(9-anthracenylmethyl)-N-methylcinchonidinium bromide (2.9 g, 5 mmol, 5 mol%), is added to the reactor.
-
Cooling and Base Addition: The mixture is stirred under a nitrogen atmosphere and cooled to 0 °C using a circulating chiller. A 50% aqueous solution of potassium hydroxide (100 mL) is then added.
-
Alkylation: Benzyl bromide (18.8 g, 110 mmol) is added dropwise to the vigorously stirred biphasic mixture over a period of 1 hour, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of deionized water (200 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with toluene (2 x 100 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure on a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the enantiomerically enriched N-(diphenylmethylene)-α-benzylalanine tert-butyl ester.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Deprotection (Hydrolysis): The purified product is then typically subjected to acidic hydrolysis (e.g., using aqueous HCl) to cleave the Schiff base and the tert-butyl ester, yielding the free, enantiomerically pure amino acid.
This detailed protocol provides a solid foundation for researchers and drug development professionals to implement and adapt the asymmetric phase-transfer catalysis method for the scale-up synthesis of a wide variety of enantiomerically pure amino acids.
Application Notes and Protocols: The Use of Tosyl-D-valine in the Preparation of Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development. Amino acids represent a readily available and cost-effective source of chirality. Among them, D-valine, a non-proteinogenic amino acid, serves as a versatile starting material for the synthesis of a variety of privileged chiral ligands. The introduction of a tosyl (p-toluenesulfonyl) protecting group on the nitrogen atom of D-valine provides a stable derivative, N-Tosyl-D-valine, which can be readily transformed into key chiral building blocks for ligand synthesis.
This document provides detailed application notes and experimental protocols for the preparation of chiral bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands, starting from N-Tosyl-D-valine. These ligands have demonstrated exceptional efficacy in a range of metal-catalyzed asymmetric reactions.
Synthetic Pathway Overview
The general strategy for the utilization of N-Tosyl-D-valine in the synthesis of chiral ligands involves its conversion to the corresponding amino alcohol, D-valinol. While the tosyl group can be carried through the reduction step, many established protocols for ligand synthesis, particularly for BOX and PHOX ligands, commence with the unprotected amino alcohol. The tosylation of the amino group in the final ligand can be performed if desired, but for the purpose of constructing the core ligand scaffold, the following pathway is often employed.
Caption: General synthetic workflow from this compound to chiral BOX and PHOX ligands.
Application Notes
Bis(oxazoline) (BOX) Ligands from D-Valinol
C₂-symmetric bis(oxazoline) ligands are a class of "privileged" ligands renowned for their effectiveness in a wide array of asymmetric catalytic reactions.[1] The bulky isopropyl groups derived from D-valine create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. Copper(II) complexes of D-valine-derived BOX ligands are particularly effective in Lewis acid-catalyzed reactions.
Key Applications:
-
Asymmetric Diels-Alder Reactions: Copper(II)-BOX complexes catalyze the cycloaddition of dienes and dienophiles with high diastereo- and enantioselectivity, providing access to chiral cyclic and bicyclic systems.
-
Asymmetric Cyclopropanation: In the presence of a copper(I) source, these ligands facilitate the enantioselective transfer of a carbene from a diazo compound to an olefin, yielding chiral cyclopropanes.[2][3]
-
Asymmetric Aldol and Michael Additions: These ligands are also employed in enantioselective carbon-carbon bond-forming reactions such as aldol and Michael additions.[4]
Phosphinooxazoline (PHOX) Ligands from D-Valinol
PHOX ligands are a modular class of P,N-chelating ligands that have found widespread use in asymmetric catalysis, particularly in palladium-catalyzed reactions.[5] The combination of a hard nitrogen donor from the oxazoline ring and a soft phosphorus donor from the phosphine moiety allows for fine-tuning of the electronic and steric properties of the catalyst. The chirality is derived from the D-valinol precursor.
Key Applications:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): PHOX-palladium complexes are highly effective catalysts for the enantioselective alkylation of allylic substrates, enabling the formation of chiral C-C, C-N, and C-O bonds with high enantiomeric excess.[6][7]
-
Asymmetric Heck Reactions: These ligands can induce high enantioselectivities in the Heck reaction, with the added benefit of minimizing double bond migration in the product.[5]
-
Asymmetric Hydrogenation: Cationic iridium-PHOX complexes have proven to be efficient catalysts for the enantioselective hydrogenation of unfunctionalized olefins and imines.[5]
Quantitative Data
Table 1: Performance of D-Valine-Derived Bis(oxazoline) (BOX) Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Cyclopropanation | Cu(I)-BOX | Styrene + Ethyl diazoacetate | up to 99% | up to 99% (trans) | [1] |
| Diels-Alder | Cu(II)-BOX | Cyclopentadiene + N-Acryloyloxazolidinone | >95% | >98% (endo) | [4] |
| Michael Addition | Ni(II)-BOX | Dibenzyl malonate + Chalcone | 96% | 95% | [1] |
| Aldol Reaction | Cu(II)-BOX | Silyl enol ether + Aldehyde | up to 98% | up to 97% | [4] |
Table 2: Performance of D-Valine-Derived Phosphinooxazoline (PHOX) Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Allylic Alkylation | Pd(0)-PHOX | 1,3-Diphenyl-2-propenyl acetate + Dimethyl malonate | >95% | up to 99% | [5] |
| Heck Reaction | Pd(II)-PHOX | Dihydrofuran + Phenyl triflate | 85% | 99% | [5] |
| Hydrogenation | Ir(I)-PHOX | Trisubstituted olefin | >99% | up to 98% | [5] |
| Allylic Amination | Pd(0)-PHOX | 1,3-Diphenyl-2-propenyl acetate + Benzylamine | up to 95% | up to 97% | [6] |
Experimental Protocols
Protocol 1: Synthesis of D-Valinol from D-Valine
This protocol describes the reduction of the carboxylic acid functionality of D-valine to the corresponding amino alcohol, D-valinol, using lithium aluminum hydride (LiAlH₄).[8][9][10]
Materials:
-
D-Valine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL) under a nitrogen atmosphere.
-
Cool the suspension to 10 °C using an ice bath.
-
Add D-valine (0.85 mol) portion-wise over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture to 10 °C with an ice bath and dilute with anhydrous diethyl ether (1000 mL).
-
Carefully quench the reaction by the sequential dropwise addition of water (47 mL), 15% aqueous NaOH solution (47 mL), and finally water (141 mL). Caution: The quenching process is highly exothermic and generates hydrogen gas.
-
Stir the resulting white suspension for 30 minutes.
-
Filter the precipitate and wash the filter cake with diethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude D-valinol by vacuum distillation to obtain a clear liquid or a low-melting solid.
Protocol 2: Synthesis of a D-Valine-Derived Bis(oxazoline) (BOX) Ligand
This protocol is adapted from a procedure for the L-enantiomer and describes the synthesis of (R,R)-2,2'-Methylenebis(4-isopropyl-2-oxazoline).[11]
Caption: Synthesis of a D-valine-derived BOX ligand.
Materials:
-
D-Valinol
-
Malonodinitrile
-
Zinc triflate (Zn(OTf)₂)
-
Anhydrous toluene
Procedure:
-
To a solution of D-valinol (2.2 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere, add malonodinitrile (1.0 mmol).
-
Add a catalytic amount of zinc triflate (0.1 mmol).
-
Heat the reaction mixture to reflux for 24 hours with a Dean-Stark trap to remove ammonia.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of a D-Valine-Derived Phosphinooxazoline (PHOX) Ligand
This is a general procedure for the synthesis of a PHOX ligand, which involves the formation of the oxazoline ring followed by the introduction of the phosphine moiety via directed ortho-lithiation.
Step 1: Synthesis of (R)-4-isopropyl-2-phenyloxazoline
Materials:
-
D-Valinol
-
Benzonitrile
-
Zinc chloride (ZnCl₂)
-
Anhydrous chlorobenzene
Procedure:
-
A mixture of D-valinol (1 eq.), benzonitrile (1.1 eq.), and a catalytic amount of ZnCl₂ (0.05 eq.) in anhydrous chlorobenzene is heated to reflux for 24 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether and washed sequentially with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Directed ortho-Lithiation and Phosphinylation
Materials:
-
(R)-4-isopropyl-2-phenyloxazoline
-
sec-Butyllithium (s-BuLi)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether or THF
Procedure:
-
Dissolve (R)-4-isopropyl-2-phenyloxazoline (1 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere and cool to -78 °C.
-
Add s-BuLi (1.1 eq.) dropwise and stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PHOX ligand by flash column chromatography.
Conclusion
This compound is a valuable and accessible chiral starting material for the synthesis of highly effective chiral ligands for asymmetric catalysis. The derived D-valinol is a key precursor to both C₂-symmetric bis(oxazoline) (BOX) and modular phosphinooxazoline (PHOX) ligands. These ligands, in complex with various transition metals, have demonstrated broad applicability and high enantioselectivity in a multitude of important organic transformations, making them indispensable tools for researchers in academia and the pharmaceutical industry. The provided protocols offer a foundation for the synthesis and application of these powerful catalytic tools.
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHOX [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Valinol - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application of Tosyl-D-valine for Kinetic Resolution of Racemic Mixtures: Application Notes and Protocols
Disclaimer: Based on a comprehensive review of available scientific literature, there are no specific, established protocols detailing the direct use of Tosyl-D-valine as a catalyst or resolving agent for the kinetic resolution of racemic mixtures. Tosylated amino acids are typically employed as chiral building blocks in the synthesis of more complex chiral molecules, such as ligands or auxiliaries.
Therefore, this document provides a detailed application note and a representative protocol for a widely practiced and effective method of kinetic resolution: the enzymatic resolution of racemic amines. This serves as an illustrative guide for researchers, scientists, and drug development professionals interested in the principles and practical application of kinetic resolution.
Application Note: Kinetic Resolution of Racemic Amines via Lipase-Catalyzed Acylation
Introduction
Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. One enantiomer is converted to a product at a significantly higher rate than the other, allowing for the separation of the enriched, unreacted enantiomer from the newly formed product. This method is particularly advantageous when the racemic starting material is inexpensive and readily accessible.
Enzymes, especially lipases, are highly efficient and selective biocatalysts for the kinetic resolution of racemic amines via acylation. Lipases can distinguish between the two enantiomers of an amine, catalyzing the acylation of one (e.g., the R-enantiomer) much faster than the other (the S-enantiomer). The resulting mixture contains the unreacted amine (enriched in the S-enantiomer) and the acylated amine, or amide (enriched in the R-enantiomer). These two compounds can then be easily separated by standard chemical methods, such as acid-base extraction, providing access to both enantiomers in high optical purity.
Applications
Enantiomerically pure amines are indispensable building blocks in the pharmaceutical and fine chemical industries. The specific stereochemistry of an amine is often critical for its biological activity, efficacy, and safety profile. Enzymatic kinetic resolution offers a "green," practical, and cost-effective method for producing these valuable chiral intermediates, often under mild conditions and with high selectivity.
Data Presentation
The following table summarizes typical quantitative data for the kinetic resolution of various racemic primary amines catalyzed by Candida antarctica lipase B (CALB), a robust and commonly used enzyme for such transformations. The selectivity factor (E) is a measure of the enzyme's ability to discriminate between the two enantiomers.
| Substrate (Racemic Amine) | Acylating Agent | Solvent | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) | Selectivity Factor (E) |
| 1-Phenylethylamine | Ethyl acetate | Toluene | 50 | >99 | 98 | >200 |
| 1-(1-Naphthyl)ethylamine | Isopropenyl acetate | Diisopropyl ether | 48 | 98 | >99 | >150 |
| 1-Aminoindan | Ethyl acetate | Acetonitrile | 51 | 97 | 96 | ~180 |
| 4-Phenyl-2-butylamine | Vinyl acetate | Hexane | 50 | 99 | 97 | >200 |
Note: The presented data are representative and can be influenced by specific reaction parameters, including temperature, enzyme concentration, and reaction duration.
Detailed Experimental Protocol: Kinetic Resolution of (R,S)-1-Phenylethylamine
This protocol provides a step-by-step methodology for the kinetic resolution of racemic 1-phenylethylamine utilizing immobilized Candida antarctica lipase B (e.g., Novozym® 435) with ethyl acetate serving as the acylating agent.
Materials and Reagents
-
(R,S)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Ethyl acetate (reagent and solvent grade)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid (aqueous)
-
1 M Sodium hydroxide (aqueous)
-
Anhydrous sodium sulfate
-
Dichloromethane
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Magnetic stirrer with heating capabilities
-
Oil bath with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve (R,S)-1-phenylethylamine (10 mmol, 1.21 g) in anhydrous toluene (50 mL).
-
Add ethyl acetate (12 mmol, 1.2 mL) to the solution.
-
Introduce the immobilized Candida antarctica lipase B (100 mg) to the reaction mixture.
-
Seal the flask and immerse it in an oil bath maintained at 40 °C.
-
-
Reaction Monitoring:
-
Stir the mixture at a constant rate at 40 °C.
-
Monitor the reaction's progress by periodically withdrawing small aliquots (e.g., every 2-4 hours).
-
Analyze these aliquots using chiral GC or HPLC to determine the percent conversion and the enantiomeric excess (e.e.) of both the remaining amine and the formed amide. The reaction is ideally stopped at approximately 50% conversion to maximize the enantiomeric excess of both products.
-
-
Workup and Separation:
-
Upon reaching the target conversion, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh toluene, dried, and stored for potential reuse.
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted (S)-1-phenylethylamine from the organic phase by washing with 1 M HCl (aq) (3 x 20 mL).
-
Combine the acidic aqueous layers and adjust the pH to >10 by the slow addition of 1 M NaOH (aq).
-
Extract the liberated (S)-amine into dichloromethane (3 x 30 mL).
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the enantiomerically enriched (S)-1-phenylethylamine.
-
-
Purification of the Acylated Product:
-
The initial toluene layer remaining after the acid extraction contains the (R)-N-(1-phenylethyl)acetamide.
-
Wash this organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude (R)-amide by flash column chromatography on silica gel (e.g., utilizing a hexane/ethyl acetate gradient) to yield pure (R)-N-(1-phenylethyl)acetamide.
-
-
Analysis:
-
Confirm the enantiomeric excess of the recovered (S)-amine and the purified (R)-amide using chiral GC or HPLC.
-
If the free (R)-amine is desired, the (R)-amide can be hydrolyzed using standard acidic or basic hydrolysis procedures.
-
Visualization
The following diagram outlines the experimental workflow for the enzymatic kinetic resolution of a racemic amine.
Caption: Workflow for the enzymatic kinetic resolution of a racemic amine.
Application Note: Diastereoselective Alkylation Reactions Utilizing D-Valine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. These auxiliaries, which are enantiomerically pure compounds, are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Amino acids, being readily available from the chiral pool, are excellent starting materials for the synthesis of effective chiral auxiliaries. D-valine, with its bulky isopropyl side chain, is a particularly valuable precursor for auxiliaries used in diastereoselective enolate alkylation, a fundamental carbon-carbon bond-forming reaction.
While the N-tosyl group is crucial for activating and directing various chemical transformations, its use in combination with D-valine as a standard, recoverable chiral auxiliary for enolate alkylation is not widely documented. The predominant and highly successful chiral auxiliaries derived from D-valine are N-acyl oxazolidinones, famously developed by David A. Evans.[1] These auxiliaries provide a rigid, well-defined chiral environment that forces electrophiles to approach a metal-chelated (Z)-enolate from the less sterically hindered face, leading to high levels of diastereoselectivity.[2][3]
This application note provides a detailed protocol for a diastereoselective alkylation reaction using an N-acyl oxazolidinone derived from (S)-valinol, which serves as a representative model for reactions involving D-valine derivatives (using the enantiomeric auxiliary derived from D-valinol would yield the opposite product enantiomer).
Experimental Protocols
Protocol 1: Synthesis of N-Propionyl Oxazolidinone Auxiliary
This protocol describes the acylation of the chiral oxazolidinone derived from valinol.
Materials:
-
(S)-4-isopropyl-2-oxazolidinone (derived from (S)-Valinol)
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup, syringe, needles
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-isopropyl-2-oxazolidinone (1.0 eq.).
-
Dissolve the auxiliary in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) dropwise to the solution.
-
Slowly add propionyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with the addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the formation of a sodium enolate followed by alkylation with an electrophile (e.g., benzyl bromide).
Materials:
-
N-Propionyl oxazolidinone (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup, low-temperature thermometer, syringes
Procedure:
-
Add the N-propionyl oxazolidinone (1.0 eq.) to a flame-dried, nitrogen-purged round-bottom flask.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add NaHMDS solution (1.05 eq.) dropwise via syringe over 10 minutes. The solution should turn from colorless to a pale yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.[2]
Protocol 3: Chiral Auxiliary Cleavage
The auxiliary can be cleaved to yield the chiral carboxylic acid, alcohol, or other derivatives. Here, cleavage to the carboxylic acid is described.
Materials:
-
Alkylated product (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
THF/Water solvent mixture
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous solution with DCM to recover the chiral oxazolidinone auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the desired carboxylic acid product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of N-propionyl oxazolidinones derived from valinol, demonstrating the high stereoselectivity achieved.
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzyl Bromide | NaHMDS | >100 : 1 | 90-95% | [2] |
| 2 | Methyl Iodide | NaHMDS | 15 : 1 | 85-90% | [2] |
| 3 | Allyl Iodide | LiHMDS | 50 : 1 | 88-93% | [3] |
| 4 | Ethyl Iodide | NaHMDS | 30 : 1 | 89-94% | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the starting auxiliary to the final chiral product.
Caption: Workflow for diastereoselective alkylation and auxiliary removal.
Mechanism of Diastereoselection
The high diastereoselectivity is explained by the formation of a rigid, chelated Z-enolate intermediate. The isopropyl group of the valine-derived auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less sterically hindered side.
Caption: Chelation model for stereochemical induction.
References
Protecting group strategies for the tosyl group in valine derivatives
Application Notes: Tosyl Group Protection in Valine Derivatives
Introduction
In the synthesis of complex molecules such as peptides and pharmaceuticals, the strategic use of protecting groups is essential to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl, Ts) group is a robust and highly stable protecting group for the α-amino group of amino acids, including valine. Its stability under a wide range of conditions, including strongly acidic and basic environments, makes it a valuable tool when other protecting groups like Boc or Fmoc are unsuitable.[1] This document provides detailed application notes and experimental protocols for the protection of valine's amino group with a tosyl group and its subsequent removal.
Core Concepts
The tosyl group forms a stable sulfonamide linkage with the primary amine of valine.[2] This sulfonamide is resistant to cleavage by many common reagents used in organic synthesis.[1] The removal of the tosyl group, therefore, requires specific and often harsh conditions, typically strong acid treatment or reductive cleavage.[2][3] This characteristic defines its use in orthogonal protection strategies, where selective deprotection is key.[4][5][6]
Strategic Applications
The tosyl group is employed when:
-
Subsequent reaction steps involve conditions that would cleave more labile protecting groups (e.g., strong acids or bases).
-
A highly stable, crystalline derivative is desired to facilitate purification.
-
Orthogonality is required in a multi-step synthesis involving other protecting groups. For instance, the tosyl group is stable under the basic conditions used to remove Fmoc and the moderate acidic conditions used for Boc removal.[1][7]
Experimental Protocols
Protocol 1: N-α-Tosylation of L-Valine
This protocol describes the reaction of L-valine with p-toluenesulfonyl chloride (TsCl) under basic conditions to form N-tosyl-L-valine.
Logical Workflow for Tosyl Protection Strategy
Caption: Overall workflow for using the tosyl group in synthesis.
Experimental Workflow for N-Tosylation of Valine
Caption: Step-by-step workflow for the synthesis of N-Tosyl-L-Valine.
Materials:
-
L-Valine
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetonitrile (CH₃CN) or Water
-
Hydrochloric acid (HCl)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
Procedure: [8]
-
In a round-bottom flask, dissolve L-valine (1.0 mmol) and potassium carbonate (4.0 mmol) in 2.0 mL of acetonitrile and 2.0 mL of water.
-
Stir the mixture at room temperature until the valine is fully dissolved.
-
Add p-toluenesulfonyl chloride (2.2 mmol) portion-wise to the stirred mixture.
-
Continue stirring at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 5 mL of toluene and filter the mixture to remove any inorganic solids.
-
Transfer the filtrate to a separatory funnel and wash with dilute HCl to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the N-tosyl-L-valine by recrystallization from an ethanol/water mixture.
Quantitative Data: N-Tosylation of Amino Acids
| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminoethanol | KOH | H₂O / CH₂Cl₂ | 0.5 | >90 | [8] |
| (S)-Leucinol | K₂CO₃ | CH₃CN | 6 | 85 | [8] |
| Dicyclohexyl amine| Et₃N | Et₃N | Not specified | >90 |[9] |
Note: Data for specific amino alcohols and amines are provided as representative examples due to the lack of specific quantitative data for valine in the search results. The conditions are broadly applicable.
Protocol 2: Deprotection of N-Tosyl-L-Valine
The removal of the tosyl group requires reductive cleavage or treatment with very strong acids. Below are protocols for two common methods.
Deprotection Pathways for N-Tosyl Group
Caption: Major strategies for the cleavage of the N-Tosyl group.
Method A: Reductive Cleavage with Sodium Naphthalenide [10]
This method uses a potent single-electron transfer (SET) agent to cleave the N-S bond under mild temperatures.
Materials:
-
N-Tosyl-L-valine derivative
-
Sodium metal
-
Naphthalene
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Prepare a stock solution of sodium naphthalenide: In a flame-dried flask under argon, combine sodium spheres (51.3 mmol) and naphthalene (17.2 mmol) in 50 mL of anhydrous THF. Irradiate with ultrasound or stir vigorously until a deep green color persists.[10]
-
Dissolve the N-tosyl-L-valine derivative (0.25 mmol) in 8 mL of anhydrous THF in a separate flame-dried flask under argon.
-
Cool the substrate solution to -60 °C using a dry ice/acetone bath.
-
Slowly add the sodium naphthalenide stock solution dropwise via cannula until the green color of the radical anion persists.
-
Quench the reaction by adding a proton source, such as ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting free amine by column chromatography or other suitable methods.
Method B: Acidic Cleavage with HBr in Acetic Acid
This is a classic, albeit harsh, method for cleaving sulfonamides.
Materials:
-
N-Tosyl-L-valine derivative
-
33% HBr in glacial acetic acid
-
Phenol (as a scavenger)
-
Anhydrous diethyl ether
Procedure:
-
Place the N-tosyl-L-valine derivative (1.0 mmol) and a small amount of phenol (scavenger for any liberated bromine) in a sealed reaction vessel.
-
Add 33% HBr in acetic acid (e.g., 5 mL).
-
Heat the mixture at a specified temperature (e.g., 70 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product (as the hydrobromide salt) by adding a large volume of cold, anhydrous diethyl ether.
-
Filter the precipitate, wash thoroughly with diethyl ether to remove acetic acid and phenol, and dry under vacuum.
-
The free amine can be obtained by neutralizing the salt with a suitable base.
Quantitative Data: Deprotection of Tosylamides
| Substrate | Reagent/Method | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-disubstituted p-toluenesulfonamides | Electrochemical (Mg anode) | Naphthalene mediator, neutral, mild | Good to excellent | [11] |
| Tosylated indoles, anilines | NaH | DMA or DMF | Not specified (adverse reaction noted) | [12] |
| Tosylated amines | Mischmetal / TiCl₄ | Not specified | Not specified | [12] |
| 5'-O-tosyladenosine | Sodium Naphthalenide | THF, -60 °C | 90 | [10] |
| Tosylated primary/secondary amines | Perchloric acid-acetic acid | Not specified | Efficient |[13] |
Summary
The tosyl group offers exceptional stability for the protection of the amine in valine derivatives, making it ideal for complex, multi-step syntheses that require harsh conditions. While its installation is straightforward, its removal requires specific reductive or strongly acidic conditions. The choice of the deprotection method should be carefully considered based on the overall synthetic strategy and the compatibility of other functional groups present in the molecule. The protocols and data provided herein serve as a guide for researchers in the effective application of this protecting group strategy.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. biosynth.com [biosynth.com]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Tosyl-D-valine in the Total Synthesis of Natural Products: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools wielded by synthetic chemists to induce chirality in prochiral substrates, guiding reactions to yield specific stereoisomers. Among these, derivatives of readily available amino acids have proven to be particularly valuable. This document provides a detailed overview of the application of Tosyl-D-valine, a chiral auxiliary derived from the amino acid D-valine, in the total synthesis of natural products. Its utility is exemplified through its role in the asymmetric synthesis of key intermediates for complex natural products, showcasing its effectiveness in establishing critical stereocenters with high diastereoselectivity.
Core Principle: Asymmetric Alkylation via a Chiral Glycine Enolate Equivalent
The primary application of this compound in natural product synthesis is as a chiral auxiliary to direct the diastereoselective alkylation of a glycine enolate equivalent. The bulky tosyl group and the stereochemistry of the D-valine backbone create a sterically hindered environment, forcing incoming electrophiles to approach from a specific face of the enolate. This strategy allows for the construction of chiral α-amino acids, which are crucial building blocks for a vast array of natural products.
A key example of this methodology is found in the asymmetric synthesis of a precursor to (+)-valienamine, a crucial component of several biologically active natural products. In this synthesis, a chiral glycine derivative is prepared from N-p-toluenesulfonyl-D-valine methyl ester. Deprotonation of this derivative generates a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.
Quantitative Data Summary
The following table summarizes the quantitative data for the key diastereoselective alkylation step in the synthesis of a (+)-valienamine precursor using a this compound derived chiral auxiliary.
| Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| (E)-1,4-dibromo-2-butene | Alkylated chiral glycine derivative | >95:5 | 75 |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of N-(Diphenylmethylene)glycine t-butyl ester with a this compound derived catalyst (Conceptual)
This protocol describes a general procedure for the diastereoselective alkylation of a glycine derivative, conceptually similar to the strategy used in the synthesis of the (+)-valienamine precursor.
Materials:
-
N-(Diphenylmethylene)glycine t-butyl ester
-
N-p-toluenesulfonyl-D-valine methyl ester
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
(E)-1,4-dibromo-2-butene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of N-p-toluenesulfonyl-D-valine methyl ester (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LHMDS (1.0 M in THF, 1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of N-(Diphenylmethylene)glycine t-butyl ester (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
After stirring for 1 hour at -78 °C, (E)-1,4-dibromo-2-butene (1.2 equivalents) is added.
-
The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired alkylated product.
Protocol 2: Removal of the this compound Chiral Auxiliary
A common method for the removal of the N-tosyl group, which can be adapted for the cleavage of the this compound auxiliary, involves the use of magnesium in methanol.
Materials:
-
Alkylated product from Protocol 1
-
Magnesium turnings
-
Anhydrous Methanol
-
Ammonium chloride
-
Dichloromethane
Procedure:
-
To a solution of the alkylated product in anhydrous methanol, magnesium turnings (excess) are added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of solid ammonium chloride.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product can be further purified by chromatography to yield the deprotected amino ester.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Tosyl-D-valine Mediated Asymmetric Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Tosyl-D-valine mediated asymmetric induction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound mediated asymmetric induction?
A1: this compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate. The steric bulk of the isopropyl group on the valine moiety effectively shields one face of the reactive intermediate (e.g., an enolate). This steric hindrance directs an incoming reagent to the opposite, less hindered face, leading to the preferential formation of one diastereomer.[1] After the reaction, the chiral auxiliary can be cleaved and potentially recovered.[2][3]
Q2: Why is the rigidity of the transition state important for high stereoselectivity?
A2: A rigid, chelated transition state is crucial for effective asymmetric induction.[1] By locking the conformation of the auxiliary and the substrate, the directing group (the isopropyl group of valine) can effectively block one face of the molecule from the incoming electrophile. This conformational rigidity minimizes the chances of the electrophile attacking from the undesired direction, thus leading to high diastereoselectivity.[1]
Q3: Can N,N-dimethyl-D-valine be used as a substitute for this compound?
A3: No, N,N-dimethyl-D-valine is generally not a suitable substitute. The tertiary amine in N,N-dimethyl-D-valine lacks the necessary N-H proton to form the required amide or imide linkage with the substrate.[1] This linkage is essential for creating the rigid, chelated transition states required for high diastereoselectivity in reactions like alkylations and aldol additions.[1]
Q4: My enantioselectivity (e.e.) is high, but the overall yield is low. What should I investigate?
A4: High enantioselectivity with a low yield often points to issues with reaction kinetics, reagent stability, or catalyst deactivation rather than a failure of stereochemical control.[4] Key areas to troubleshoot include reaction time, temperature, catalyst loading, and the purity of all reagents and solvents.[4] It's possible the reaction is stalling or that the product or catalyst is degrading under the reaction conditions.
Troubleshooting Guides for Low Yield
Low yields in this compound mediated asymmetric reactions can arise from a variety of factors, from the quality of reagents to the specifics of the reaction setup and workup. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Product Formation
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Quality or Inactive Reagents | Ensure all reagents, especially the electrophile and base, are of high purity.Use freshly distilled anhydrous solvents. Moisture can quench reactive intermediates like enolates.[5]Verify the activity of the base (e.g., LDA, n-BuLi) by titration. | Impurities can act as catalyst poisons or react with the reagents, while moisture can destroy sensitive organometallic reagents and enolates.[5] |
| Incorrect Reaction Temperature | For enolate formation, ensure the temperature is sufficiently low (typically -78 °C) to prevent side reactions.[2]Allow the reaction to warm to the optimal temperature for the alkylation step as specified in the protocol. | Temperature control is critical. Premature warming can lead to enolate decomposition or undesired side reactions, reducing the yield.[5] |
| Inefficient Enolate Formation | Ensure the stoichiometry of the base is correct; typically a slight excess (1.05-1.1 eq) is used.[2]Increase the deprotonation time to ensure complete enolate formation.Consider using a stronger or more suitable base for your specific substrate. | Incomplete deprotonation means unreacted starting material will remain, leading to a lower yield of the desired product. |
| Catalyst/Auxiliary Deactivation | Handle air- and moisture-sensitive reagents and auxiliaries under an inert atmosphere (e.g., Argon or Nitrogen).[4]Ensure the purity of the this compound auxiliary. | The chiral auxiliary or any catalyst used can be sensitive to environmental conditions, leading to decomposition and loss of activity.[4] |
Issue 2: Formation of Multiple Products and Low Yield of Desired Diastereomer
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Loss of Stereocontrol | Lower the reaction temperature. Asymmetric reactions are often more selective at lower temperatures.[4][5]Screen different solvents, as solvent polarity can influence the geometry of the transition state.[4][5] | Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a loss of selectivity and a mixture of products.[5] |
| Side Reactions | Ensure slow, dropwise addition of the electrophile to the enolate solution at low temperature.[2]Check for potential side reactions of the electrophile or substrate under the basic conditions. | Rapid addition of the electrophile can lead to localized warming and side reactions. The substrate or electrophile may have other reactive sites. |
| Epimerization | Minimize the time the product is exposed to basic or acidic conditions during workup and purification.Ensure the quenching step is performed correctly to neutralize the reactive species promptly. | The newly formed stereocenter can be susceptible to epimerization under harsh pH conditions, which would decrease the yield of the desired diastereomer. |
Issue 3: Significant Loss of Product During Workup and Purification
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Product Solubility Issues | During aqueous workup, perform multiple extractions with an appropriate organic solvent to ensure complete recovery.If the product is an emulsion, try adding brine to break it. | The desired product may have some solubility in the aqueous phase, leading to losses during extraction. |
| Difficult Chromatographic Separation | Optimize the solvent system for column chromatography to achieve better separation between the product and impurities or diastereomers.Consider using a different stationary phase if separation on silica gel is poor.[6] | Poor separation can lead to mixed fractions and a lower isolated yield of the pure product.[6] |
| Product Decomposition on Silica Gel | If the product is acid-sensitive, consider deactivating the silica gel with a base (e.g., triethylamine) before use.Minimize the time the product is on the column. | Some compounds are unstable on silica gel, which is slightly acidic. This can lead to decomposition during purification. |
| Auxiliary Cleavage Issues | Ensure the cleavage conditions are optimized for your specific substrate.Monitor the cleavage reaction carefully by TLC to avoid over- or under-reaction. | Incomplete cleavage will result in a low yield of the final product, while harsh conditions could lead to decomposition. |
Experimental Protocols
The following are generalized protocols for a typical asymmetric alkylation using a D-valine-derived chiral auxiliary. These should be adapted based on the specific substrate and electrophile.
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a carboxylic acid derivative to a D-valinol-derived oxazolidinone auxiliary.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (R)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Acylation: Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[2]
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-acyl oxazolidinone.
-
Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a strong base such as n-butyllithium (1.05 eq) or LDA dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be purified by flash column chromatography to isolate the major diastereomer.[2]
Protocol 3: Auxiliary Cleavage
This protocol describes the removal of the chiral auxiliary.
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (typically a 4:1 ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Workup: Acidify the mixture to pH ~2 with aqueous HCl. Extract the desired carboxylic acid product with ethyl acetate.
-
Recovery: The chiral auxiliary can often be recovered from the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.[2]
Visualizing the Workflow and Logic
General Workflow for Asymmetric Alkylation
Caption: General workflow for an asymmetric alkylation using a chiral auxiliary.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
References
Side reactions and byproducts in the synthesis of Tosyl-D-valine
Welcome to the Technical Support Center for the synthesis of Tosyl-D-valine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the protection of D-valine with a tosyl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: this compound is a protected form of the amino acid D-valine. The tosyl (p-toluenesulfonyl) group is introduced to protect the amino group, preventing it from participating in subsequent reactions. This protection strategy is common in peptide synthesis and the development of chiral intermediates for pharmaceuticals, allowing for selective reactions at other functional groups of the molecule.
Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?
A2: The most common side reactions include the hydrolysis of tosyl chloride, the formation of p-toluenesulfonic acid as a byproduct, and incomplete reaction leading to residual D-valine. A critical concern is the potential for racemization of the chiral center of D-valine under basic conditions, which would lead to the formation of Tosyl-L-valine.
Q3: How can I minimize the risk of racemization during the synthesis?
A3: Racemization of valine can be promoted by high pH and elevated temperatures.[1] To minimize this risk, it is crucial to use mild bases and maintain a low reaction temperature, typically 0°C to room temperature. The choice of base and solvent system also plays a significant role in preserving the stereochemical integrity of the D-valine.
Q4: What are the key starting materials and reagents for this synthesis?
A4: The key starting materials are D-valine and p-toluenesulfonyl chloride (tosyl chloride, TsCl). The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or pyridine, in an appropriate aprotic solvent like dichloromethane (DCM).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: I am getting a very low yield of my desired product. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or allowing the reaction to slowly warm to room temperature if it is being conducted at 0°C.[2]
-
-
Hydrolysis of Tosyl Chloride:
-
Cause: Presence of water in the reaction mixture. Tosyl chloride readily reacts with water to form p-toluenesulfonic acid, which will not react with the amine.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Dichloromethane should be distilled over a drying agent like calcium hydride.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
-
Suboptimal Base:
-
Cause: The base may not be strong enough or may be sterically hindered.
-
Solution: While triethylamine and pyridine are common, for less reactive systems, stronger, non-nucleophilic bases might be considered. However, be cautious as stronger bases can increase the risk of racemization.
-
Issue 2: Product is Impure After Work-up
Q: My final product shows multiple spots on TLC and the NMR spectrum is complex. How can I identify and remove the impurities?
A: The primary impurities are typically unreacted starting materials and byproducts from side reactions.
-
Unreacted D-valine:
-
Identification: D-valine is highly polar and will likely have a very low Rf value on a normal-phase silica TLC plate. It is also insoluble in many organic solvents used for extraction.
-
Removal: During the aqueous work-up, unreacted D-valine will preferentially partition into the aqueous layer, especially under neutral or slightly acidic conditions.
-
-
p-Toluenesulfonic Acid:
-
Identification: This is an acidic byproduct from the hydrolysis of tosyl chloride. It will appear as a polar spot on TLC.
-
Removal: Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The p-toluenesulfonic acid will be deprotonated to form a salt that is soluble in the aqueous layer.
-
-
Unreacted Tosyl Chloride:
-
Identification: This will be a non-polar spot on TLC.
-
Removal: Excess tosyl chloride can be quenched by adding a small amount of water or an amine at the end of the reaction. It can also be removed during purification by column chromatography.
-
-
Racemized Product (Tosyl-L-valine):
-
Identification: This is challenging to detect by standard TLC or NMR. Chiral HPLC or the use of a chiral shift reagent in NMR would be necessary to determine the enantiomeric excess.
-
Prevention: As discussed in the FAQs, use mild reaction conditions (low temperature, appropriate base) to prevent its formation.
-
Quantitative Data Summary
While specific yields can vary based on reaction scale and conditions, the following table summarizes expected outcomes based on the chosen methodology.
| Parameter | Method A: TEA in DCM | Method B: K₂CO₃ in Acetonitrile | Expected Yield | Expected Purity (after purification) | Risk of Racemization |
| Base | Triethylamine | Potassium Carbonate | Good to Excellent | >95% | Low |
| Solvent | Dichloromethane | Acetonitrile | Good to Excellent | >95% | Low to Moderate |
| Temperature | 0°C to RT | Room Temperature | Good to Excellent | >95% | Moderate |
Experimental Protocols
Protocol 1: Tosylation of D-valine using Triethylamine in Dichloromethane
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D-valine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the suspension to 0°C using an ice bath. Add triethylamine (1.5 equivalents) dropwise to the stirred suspension.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled D-valine suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 4 hours, then let it warm to room temperature and stir overnight.[2] Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Side Reactions and Byproducts
Caption: Key side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for Tosyl-D-valine catalysis (temperature, solvent, catalyst loading)
Welcome to the technical support center for optimizing reactions catalyzed by Tosyl-D-valine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters to consider when optimizing a this compound catalyzed reaction?
A1: When beginning optimization, it is crucial to establish a baseline by first selecting a suitable solvent, determining an initial reaction temperature, and choosing a starting catalyst loading. Literature precedents for similar transformations can provide a good starting point. Key parameters to consider are the solubility of your substrates, the expected reaction mechanism, and the thermal stability of all components. A systematic approach involves optimizing one parameter at a time to understand its individual effect on the reaction's yield and selectivity.[1]
Q2: How do I select an appropriate solvent for my reaction?
A2: Solvent selection is critical as it can influence catalyst activity, substrate solubility, and reaction pathway. Start by screening a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, CH3CN). Ensure the use of anhydrous solvents for moisture-sensitive reactions, as water can quench reagents or deactivate the catalyst.[2] The optimal solvent will provide a balance between substrate solubility and catalytic efficiency.
Q3: What is a typical catalyst loading range for a this compound catalyst?
A3: A typical starting point for organocatalysts like this compound is between 1-10 mol%. A systematic approach is recommended where you perform a series of small-scale reactions varying the loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).[2][3] The goal is to find the lowest possible catalyst loading that achieves a high yield and selectivity in a reasonable timeframe to minimize costs and simplify purification.[2][4]
Q4: How does temperature typically affect these catalytic reactions?
A4: Temperature can significantly impact the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but may lead to the formation of side products or catalyst decomposition, thereby reducing selectivity and yield. Conversely, lower temperatures can improve selectivity but may result in impractically long reaction times. It is recommended to screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal balance.
Troubleshooting Guide
Q5: My reaction yield is low. What are the common causes and how can I fix it?
A5: Low yield can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Purity: Impurities in starting materials or the catalyst can inhibit the reaction.[2] Ensure all reagents are of high purity and handle them under appropriate conditions (e.g., inert atmosphere for air-sensitive compounds).
-
Catalyst Activity: The catalyst may have degraded. Use a freshly opened bottle or a properly stored catalyst.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.[2]
-
Sub-optimal Conditions: The temperature, solvent, or catalyst loading may be incorrect. Refer to the optimization tables and protocols below to systematically screen these parameters.
-
Workup Issues: Product may be lost during the extraction or purification steps. Review your workup procedure for potential issues like incomplete extraction or decomposition on silica gel.
Q6: My reaction is not proceeding to completion, even after an extended time. What should I do?
A6: If a reaction stalls, consider the following troubleshooting steps:
-
Increase Catalyst Loading: A marginal increase in catalyst loading (e.g., from 5 mol% to 7.5 mol%) can sometimes drive the reaction to completion.[3]
-
Increase Temperature: Gently warming the reaction mixture may provide the necessary activation energy to overcome the reaction barrier. Monitor for byproduct formation.
-
Check for Inhibitors: Ensure all glassware is scrupulously clean and that solvents are pure. Trace impurities can act as catalyst poisons.[1]
-
Re-evaluate Solvent Choice: The chosen solvent may not be optimal for all stages of the reaction. Consider a solvent system that better solubilizes all components throughout the reaction course.
Q7: I am observing significant side product formation. How can I improve the reaction's selectivity?
A7: The formation of side products is often an indication that the reaction conditions are too harsh or not selective enough.
-
Lower the Temperature: Reducing the reaction temperature is often the most effective way to enhance selectivity.
-
Adjust Catalyst Loading: In some cases, excessively high catalyst loading can lead to undesired side reactions.[4] Try reducing the catalyst amount.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state, affecting selectivity. Screen a variety of solvents.
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Concentration: Adjusting the concentration of the reactants can sometimes favor the desired reaction pathway over side reactions.
Data Presentation: Illustrative Optimization Tables
The following tables provide examples of how to structure data when optimizing reaction conditions for a generic reaction using this compound.
Table 1: Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 1.0 | 24 | 45 | 40 |
| 2 | 2.5 | 24 | 85 | 81 |
| 3 | 5.0 | 16 | >98 | 95 |
| 4 | 10.0 | 12 | >98 | 94 |
This table illustrates that increasing catalyst loading from 1.0 to 5.0 mol% significantly improves yield and reduces reaction time. A further increase to 10.0 mol% does not offer a significant benefit, making 5.0 mol% the optimal choice.[3][4]
Table 2: Solvent Screening
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 25 | 16 | 75 |
| 2 | Dichloromethane | 25 | 16 | 95 |
| 3 | THF | 25 | 16 | 62 |
| 4 | Acetonitrile | 25 | 16 | 88 |
This table shows the profound effect of the solvent on the reaction yield, with dichloromethane providing the best result under these conditions.
Table 3: Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (desired:undesired) |
| 1 | 0 | 48 | 85 | 99:1 |
| 2 | 25 | 16 | 95 | 96:4 |
| 3 | 40 | 8 | 91 | 85:15 |
This table demonstrates the trade-off between reaction time, yield, and selectivity. While room temperature (25 °C) gives the highest yield in a reasonable time, 0 °C provides the best selectivity.
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for optimizing and troubleshooting your catalytic reaction.
References
Racemization issues with Tosyl-D-valine in prolonged reactions
Welcome to the technical support center for Tosyl-D-valine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the use of this compound in their experiments, with a particular focus on mitigating racemization during prolonged reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as D-valine, converts into a mixture of both D- and L-enantiomers. In the context of peptide synthesis or other chiral molecule construction, this loss of stereochemical integrity is a significant issue. The incorporation of the incorrect enantiomer (L-valine in this case) can lead to diastereomeric impurities in the final product, which are often difficult to separate and can drastically alter the biological activity and pharmacological properties of the target molecule.[1][2]
Q2: What is the primary mechanism of racemization for N-protected amino acids like this compound?
A2: The predominant mechanism for racemization of N-protected amino acids during coupling reactions is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] The activation of the carboxyl group of this compound makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate within the oxazolone ring. Subsequent protonation or reaction with a nucleophile can occur from either face of this planar intermediate, resulting in a mixture of D and L configurations. A secondary, less common pathway is direct enolization, where the α-proton is abstracted directly from the activated amino acid.[2][3]
Q3: How does the tosyl protecting group influence the susceptibility of D-valine to racemization?
A3: The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group. This property increases the acidity of the N-H proton of the sulfonamide and, upon activation of the carboxyl group, also increases the acidity of the α-proton of the valine residue. This heightened acidity can make the α-proton more susceptible to abstraction by a base, potentially increasing the risk of racemization compared to some other N-protecting groups, especially under basic conditions or during prolonged reaction times. The tosyl group is known for its stability, which is advantageous in many synthetic steps, but this stability does not inherently prevent racemization at the adjacent chiral center under activating conditions.[4]
Q4: Which factors have the most significant impact on the racemization of this compound in prolonged reactions?
A4: Several factors can significantly contribute to the racemization of this compound, particularly in reactions that require extended periods:
-
Base: The type and concentration of the base are critical. Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization. Sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as they are less likely to abstract the α-proton.[1][2]
-
Coupling Reagents: Carbodiimide reagents like DCC or DIC, when used without a racemization-suppressing additive, can lead to higher levels of racemization. Uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally better at minimizing racemization.[3][5]
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Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into the problematic oxazolone intermediate.[2][5]
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Temperature: Higher reaction temperatures increase the rate of most reactions, including racemization. Performing the reaction at lower temperatures (e.g., 0 °C) can help to minimize this side reaction.
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Solvent: Polar solvents can sometimes promote racemization. The choice of solvent should be carefully considered based on the solubility of the reactants and the potential for racemization.
-
Prolonged Activation/Reaction Time: The longer the activated this compound exists in the reaction mixture before it is consumed, the greater the opportunity for racemization to occur. Therefore, minimizing pre-activation times and overall reaction duration is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of L-valine diastereomer detected in the final product. | Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective concentration of the base.[1][2] |
| Use of a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive. | Always use a racemization-suppressing additive such as HOBt or HOAt with carbodiimides. Alternatively, switch to a uronium/aminium or phosphonium-based coupling reagent like HATU or HBTU.[3][5] | |
| Elevated reaction temperature during a prolonged reaction. | Conduct the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Extended pre-activation time of this compound. | Minimize the time the activated amino acid is present before the addition of the nucleophile. Consider in-situ activation methods. | |
| Low yield of the desired product when attempting to minimize racemization. | Steric hindrance from the valine side chain and the tosyl group slowing the desired reaction. | Use a more potent coupling reagent like HATU, which is known for its effectiveness with sterically hindered amino acids.[3] |
| Low reaction temperature is inhibiting the coupling reaction rate. | Gradually increase the temperature while carefully monitoring for the onset of racemization. Find a balance between reaction rate and stereochemical purity. | |
| Difficulty in purifying the final product to remove the diastereomeric impurity. | Similar physicochemical properties of the diastereomers. | Optimize the reaction conditions to minimize the formation of the impurity from the outset. For purification, consider specialized chiral chromatography techniques. |
Quantitative Data on Racemization
The following table provides illustrative data on the extent of racemization of this compound to Tosyl-L-valine under various hypothetical prolonged reaction conditions (24 hours). This data is intended to demonstrate the impact of different reagents and conditions on stereochemical purity.
| Coupling Reagent | Base | Additive | Temperature (°C) | % Racemization (L-isomer) |
| DIC | Triethylamine | None | 25 | 25-35% |
| DIC | DIEA | HOBt | 25 | 8-12% |
| DIC | NMM | HOBt | 25 | 4-7% |
| HATU | DIEA | None | 25 | 5-8% |
| HATU | NMM | None | 25 | 2-4% |
| DIC | NMM | HOAt | 0 | <2% |
| HATU | NMM | None | 0 | <1% |
Note: This data is illustrative and the actual extent of racemization can vary depending on the specific substrates, solvent, and concentrations used.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
This protocol describes a general procedure for the coupling of this compound to an amine nucleophile with measures to suppress racemization, particularly for reactions that may require longer times.
Materials:
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This compound
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Amine nucleophile (e.g., an amino acid ester hydrochloride)
-
Coupling Reagent: HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
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Base: N-methylmorpholine (NMM)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine nucleophile (1.0 equivalent) in the chosen anhydrous solvent. If the amine is a hydrochloride salt, add 1.0 equivalent of NMM and stir for 10 minutes.
-
Amino Acid and Coupling Reagent: In a separate flame-dried flask, dissolve this compound (1.1 equivalents) and HATU (1.1 equivalents) in the anhydrous solvent.
-
Activation: Add NMM (2.2 equivalents) to the flask containing the this compound and HATU. Stir the mixture at 0 °C for 2-5 minutes. This pre-activation time should be kept to a minimum.
-
Coupling: Transfer the activated this compound solution to the flask containing the amine nucleophile at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for the required duration (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general method to determine the percentage of the undesired L-enantiomer in a sample of a this compound derivative.
Materials:
-
Purified product from the coupling reaction
-
Racemic standard of the Tosyl-valine derivative (if available, or a sample from a reaction known to cause significant racemization)
-
HPLC grade solvents (e.g., Hexane, Isopropanol, Acetonitrile, Water)
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Chiral HPLC column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak IA)
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase at a suitable concentration (e.g., 1 mg/mL). Prepare a solution of the racemic standard at the same concentration.
-
HPLC System and Column: Use an HPLC system equipped with a UV detector. Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved. The mobile phase composition will depend on the specific column and analyte (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water with additives for reversed-phase).
-
Analysis:
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to confirm that the column is providing adequate separation.
-
Inject the sample solution.
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-
Data Analysis: Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-enantiomer) / (Area(D-enantiomer) + Area(L-enantiomer))] * 100
Visualizations
Caption: Mechanism of racemization of this compound via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization of this compound.
References
Removal of the tosyl protecting group from D-valine without epimerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the tosyl protecting group from D-valine while minimizing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing the tosyl group from D-valine?
The main challenge is preventing the epimerization of the chiral center at the alpha-carbon of D-valine. The harsh conditions often required for tosyl group cleavage can lead to the formation of the unwanted L-valine diastereomer, compromising the stereochemical purity of the final product.
Q2: What are the common methods for N-tosyl deprotection of amino acids?
Common methods fall into two main categories:
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Acidic Cleavage: Typically involves strong acids like hydrobromic acid (HBr) in acetic acid or phenol.
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Reductive Cleavage: Utilizes reducing agents such as sodium in liquid ammonia, sodium naphthalenide, or samarium iodide.
Q3: Which deprotection method is generally preferred to minimize epimerization of D-valine?
Reductive cleavage methods are generally preferred for substrates sensitive to racemization. These methods proceed through mechanisms less likely to involve the abstraction of the alpha-proton, which is the primary pathway for epimerization.
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (N-tosyl-D-valine) and the appearance of the product (D-valine) will indicate the reaction's progression. A ninhydrin stain can be used to visualize the deprotected amino acid.
Q5: How can I assess the chiral purity of D-valine after deprotection?
Several analytical techniques can be used to determine the enantiomeric purity of the final product:
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Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase.
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Chiral Gas Chromatography (GC): After derivatization of the amino acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents to differentiate between enantiomers.[1][2]
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Polarimetry: Measuring the optical rotation of the product and comparing it to the known value for enantiomerically pure D-valine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant Epimerization Detected | Harsh acidic conditions: Prolonged exposure to strong acids and high temperatures can promote enolization and subsequent epimerization. | - Opt for a reductive cleavage method which is generally milder and less prone to causing epimerization. - If using acidic cleavage, carefully control the reaction time and temperature. Use scavengers like phenol or thioanisole. |
| Presence of a strong base: Trace amounts of strong base can catalyze the abstraction of the alpha-proton. | - Ensure all reagents and solvents are free from basic impurities. - Work under inert and anhydrous conditions. | |
| Incomplete Deprotection | Insufficient reagent: The deprotecting agent was not used in sufficient excess. | - Increase the molar excess of the deprotecting agent. - For reductive methods, ensure the reducing agent is freshly prepared and active. |
| Poor solubility of the starting material: N-tosyl-D-valine may not be fully dissolved in the reaction solvent. | - Choose a solvent system in which the starting material is fully soluble. - Gentle heating may be required, but monitor for epimerization. | |
| Formation of Side Products | Reaction with scavengers: Scavengers used in acidic cleavage can sometimes react with the desired product. | - Choose scavengers that are less likely to react with the amino acid. - Optimize the reaction conditions to minimize side reactions. |
| Over-reduction in reductive cleavage: Other functional groups in the molecule may be sensitive to the reducing agent. | - Carefully select a reducing agent with appropriate selectivity. - Control the reaction time and temperature to avoid over-reduction. |
Data Presentation
Comparison of Common N-Tosyl Deprotection Methods
| Method | Reagents | General Conditions | Expected Epimerization | Key Considerations |
| Acidic Cleavage | HBr in Acetic Acid/Phenol | Elevated temperatures (e.g., 70°C) | Moderate to High | Harsh conditions may not be suitable for sensitive substrates. Phenol acts as a scavenger for the tosyl group. |
| Reductive Cleavage | Sodium in liquid ammonia | Low temperatures (e.g., -78°C) | Low | Requires specialized equipment for handling liquid ammonia and sodium metal. Generally provides clean cleavage with retention of stereochemistry.[3] |
| Reductive Cleavage | Sodium Naphthalenide in THF | Low temperatures (e.g., -78°C) | Low | A milder alternative to sodium/liquid ammonia. The reagent needs to be freshly prepared.[4] |
| Reductive Cleavage | Samarium Iodide (SmI₂) in THF | Room temperature | Low | A mild and effective method, but the reagent can be expensive. |
Experimental Protocols
Protocol 1: Reductive Deprotection using Sodium Naphthalenide
This protocol is adapted from general procedures for the reductive cleavage of sulfonamides and is expected to minimize epimerization.[4]
Materials:
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N-tosyl-D-valine
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Anhydrous Tetrahydrofuran (THF)
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Sodium metal
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Naphthalene
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Dry Argon or Nitrogen
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Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of Sodium Naphthalenide Solution (approx. 0.5 M):
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In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add dry naphthalene (1.28 g, 10 mmol).
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Add anhydrous THF (20 mL).
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Add freshly cut sodium metal (0.23 g, 10 mmol) in small pieces.
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Stir the mixture at room temperature. A dark green color will develop, indicating the formation of the sodium naphthalenide radical anion.
-
-
Deprotection Reaction:
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In a separate flame-dried flask under an inert atmosphere, dissolve N-tosyl-D-valine (1 mmol) in anhydrous THF.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add the freshly prepared sodium naphthalenide solution dropwise to the N-tosyl-D-valine solution with stirring until a persistent dark green color is observed.
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Monitor the reaction by TLC.
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-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the green color disappears.
-
Allow the mixture to warm to room temperature.
-
Remove the THF under reduced pressure.
-
Adjust the pH of the aqueous residue to be acidic (pH ~5-6) with dilute HCl.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove naphthalene and other organic byproducts.
-
The aqueous layer containing the D-valine can be further purified by ion-exchange chromatography or crystallization.
-
Protocol 2: Acidic Deprotection using HBr in Acetic Acid with Phenol
This is a classical method, but caution is advised due to the potential for epimerization.
Materials:
-
N-tosyl-D-valine
-
33% HBr in acetic acid
-
Phenol
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add N-tosyl-D-valine (1 mmol) and phenol (10 mmol).
-
Add 33% HBr in acetic acid (e.g., 5 mL).
-
-
Deprotection Reaction:
-
Heat the mixture at 70°C for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add anhydrous diethyl ether to precipitate the D-valine hydrobromide salt.
-
Filter the precipitate and wash with diethyl ether to remove phenol and acetic acid.
-
The salt can be converted to the free amino acid by dissolving in water and neutralizing with a suitable base (e.g., pyridine or a mild bicarbonate solution), followed by purification.
-
Visualizations
Caption: Workflow for the deprotection of N-tosyl-D-valine.
Caption: Mechanism of epimerization of D-valine via an enolate intermediate.
References
Technical Support Center: Improving Diastereoselectivity in Reactions with Tosyl-D-valine
Welcome to the technical support center for optimizing reactions involving the Tosyl-D-valine chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the diastereoselectivity of their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound auxiliary in asymmetric synthesis?
A1: this compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to form one diastereomer preferentially over others. The bulky tosyl and isopropyl groups of the valine create a sterically hindered environment, forcing incoming reagents to approach from the less hindered face of the reactive intermediate (e.g., an enolate). This controlled approach leads to the formation of a new stereocenter with a predictable configuration. After the reaction, the auxiliary can be cleaved and ideally recovered.
Q2: What are the most common reactions where this compound is used to induce diastereoselectivity?
A2: this compound and similar N-acyl amino acid auxiliaries are frequently employed in reactions that proceed through a chiral enolate intermediate. These include:
-
Aldol Reactions: The reaction of the chiral enolate with an aldehyde to create two new stereocenters.
-
Alkylations: The reaction of the chiral enolate with an alkyl halide or other electrophile to form a new carbon-carbon bond.
-
Michael Additions: The conjugate addition of the chiral enolate to an α,β-unsaturated carbonyl compound.
Q3: How does the choice of base impact the diastereoselectivity of the reaction?
A3: The base is critical for the formation of the enolate intermediate. The choice of base can influence the geometry of the enolate (Z vs. E), which in turn can significantly impact the diastereoselectivity of the subsequent reaction. Lithium amides, such as lithium diisopropylamide (LDA), are commonly used. Less sterically hindered and more basic lithium amides can sometimes improve both yield and diastereoselectivity.
Q4: Can temperature affect the outcome of my reaction?
A4: Absolutely. Lower temperatures, typically -78 °C, are often crucial for achieving high diastereoselectivity. Low temperatures help to "freeze out" a single, well-ordered transition state, preventing competing reaction pathways that could lead to the formation of the undesired diastereomer. Undesired reactivity and sequestration of reactants can occur at higher temperatures, leading to lower yields and selectivity.[1]
Q5: What is the purpose of using additives like lithium bromide (LiBr)?
A5: Additives like LiBr can significantly enhance diastereoselectivity. It is thought that these salts can participate in the formation of a more rigid, chelated transition state.[2] This chelation further restricts the possible conformations of the reactive intermediate, leading to a more selective reaction.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor d.r.)
| Possible Cause | Suggested Solution |
| Incorrect Enolate Geometry | The choice of base and solvent can influence the formation of the desired (Z)-enolate, which is often crucial for high diastereoselectivity. Consider switching to a different lithium amide base or using a non-coordinating solvent. |
| Flexible Transition State | The transition state may not be sufficiently rigid to enforce high facial selectivity. Try lowering the reaction temperature (e.g., to -78 °C or lower). The addition of a Lewis acid or a salt additive like LiBr can also help to create a more ordered, chelated transition state.[2] |
| Sub-optimal Solvent | The solvent can affect the aggregation state of the lithium enolate and the overall reaction pathway. Ethereal solvents like tetrahydrofuran (THF) are common. Experiment with other non-polar, aprotic solvents. |
| Incorrect Stoichiometry of Reagents | Ensure the precise stoichiometry of the base and any additives. An excess of base can sometimes lead to side reactions that lower selectivity. |
Problem 2: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete Enolate Formation | The base may not be strong enough, or the deprotonation time may be insufficient. Ensure your base is freshly prepared or titrated. Increase the deprotonation time and maintain a low temperature. |
| Unstable Reactants or Intermediates | Warming the reaction mixture prematurely can lead to the decomposition of reactants or intermediates.[1] Maintain the recommended low temperature throughout the reaction and quenching process. |
| Improper Quenching | The method of quenching the reaction is critical. Rapid addition of a room temperature quenching solution can lead to a temperature increase and product degradation. A slow, dropwise addition of a pre-cooled saturated aqueous solution (e.g., NH4Cl) is often recommended.[2] |
| Steric Hindrance | A very bulky substrate or electrophile may react sluggishly. Consider using a less sterically hindered base to improve reactivity.[2] |
Data on Improving Diastereoselectivity
The following tables summarize key quantitative data on factors that can influence diastereoselectivity in reactions involving chiral auxiliaries.
Table 1: Effect of Base and Additives on Diastereomeric Ratio (d.r.) and Yield
| Base | Additive (equiv.) | Diastereomeric Ratio (d.r.) | Yield (%) |
| LDA | None | 0.91:1.0 | ~25 |
| LDA | LiBr (1.0) | 2.0:1.0 | - |
| N-methylpiperazine | LiBr (1.0) | 2.5:1.0 | 92 |
| Diisopropylamine | LiBr (1.0) | - | 37 |
| Dicyclohexylamine | LiBr (1.0) | - | 0 |
Data adapted from a study on the synthesis of Bedaquiline, which employed a similar 1,2-addition reaction where diastereoselectivity was crucial.[2]
Table 2: General Influence of Reaction Parameters on Diastereoselectivity
| Parameter | General Trend for Higher Diastereoselectivity | Rationale |
| Temperature | Lower (-78 °C or below) | Favors a single, more ordered transition state, reducing thermal energy that could overcome the small energy differences between diastereomeric transition states.[1] |
| Solvent | Aprotic, non-coordinating (e.g., THF, Toluene) | Minimizes interference with the desired chelation and aggregation of the reactive species. |
| Base | Lithium-based (e.g., LDA, LiHMDS) | Promotes the formation of a chelated (Z)-enolate, which is often key to high diastereoselectivity. |
| Additives | Lewis acids (e.g., TiCl4, Bu2BOTf), Salts (e.g., LiCl, LiBr) | Enforce a rigid, chelated transition state, enhancing facial discrimination.[2] |
| Steric Bulk | Larger auxiliary group | The bulky group of the chiral auxiliary physically blocks one face of the enolate, directing the electrophile to the other face. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation using a this compound Auxiliary
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl this compound substrate in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of a lithium amide base (e.g., LDA, 1.05 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow, dropwise addition of a pre-cooled saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the diastereomers.
Protocol 2: Cleavage of the this compound Auxiliary
-
Hydrolysis: Dissolve the purified product in a mixture of THF and water.
-
Reagent Addition: Cool the solution to 0 °C and add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
-
Reaction: Stir the mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the excess peroxide with a solution of sodium sulfite. Separate the aqueous and organic layers. The chiral auxiliary can often be recovered from the organic layer.
-
Isolation: Acidify the aqueous layer and extract the desired enantiomerically enriched product.
Visualizations
Caption: General experimental workflow for a diastereoselective reaction using a this compound auxiliary.
References
Troubleshooting guide for Tosyl-D-valine column chromatography purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of Tosyl-D-valine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for the purification of this compound on a silica gel column?
A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. A common ratio used for similar N-tosylated compounds is 3:1 hexane:ethyl acetate .[1] This solvent system is of moderate polarity and is often effective for the elution of N-tosylated amino acids.
Q2: What is the expected Retention Factor (Rf) for this compound?
With a 3:1 hexane:ethyl acetate solvent system, the expected Rf value for this compound is approximately 0.2 .[1] It is recommended to first run a Thin Layer Chromatography (TLC) plate with your crude product and the suggested solvent system to confirm the Rf and ensure adequate separation from impurities before proceeding with the column chromatography.
Q3: Can this compound degrade on a silica gel column?
While there is no definitive study on the stability of this compound on silica gel, it is a possibility. Silica gel is slightly acidic, which can potentially cause the degradation of sensitive compounds.[2] Additionally, the carboxylic acid group in this compound can lead to strong interactions with the silica, causing streaking or irreversible binding.[3]
To check for potential degradation, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear or the original spot changes, it is an indication that your compound may be degrading on the silica.[3]
Q4: What are the common impurities I should expect from the synthesis of this compound?
Common impurities from the tosylation of D-valine using tosyl chloride include:
-
Unreacted D-valine: Being a free amino acid, it is highly polar and will likely remain at the baseline (Rf = 0) of your TLC plate in a hexane/ethyl acetate system.
-
Di-tosylated by-products: In some tosylation reactions, a di-tosylated impurity can form. This compound is generally less polar than the desired mono-tosylated product and will have a higher Rf value.[4]
-
Residual p-toluenesulfonyl chloride (TsCl): The unreacted tosylating agent.
-
p-Toluenesulfonic acid: A byproduct of the reaction.
Troubleshooting Guide
Below are common problems encountered during the column chromatography purification of this compound, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | 1. The solvent system is not polar enough. 2. The compound has irreversibly bound to the silica gel due to its acidic nature. | 1. Gradually increase the polarity of the mobile phase. For example, change the hexane:ethyl acetate ratio from 3:1 to 2:1 or 1:1. 2. If the compound is still not eluting, a "methanol purge" (flushing the column with 100% methanol) can be attempted to elute highly polar compounds.[3] Note that this will likely co-elute with other polar impurities. |
| Product is eluting too quickly (high Rf) | The solvent system is too polar. | Increase the proportion of the non-polar solvent (hexane). For example, try a 4:1 or 5:1 hexane:ethyl acetate ratio. An optimal Rf on TLC for good separation is generally between 0.15 and 0.35.[5] |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Column was overloaded with the crude product. | 1. Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation. Consider trying a different solvent system altogether, such as dichloromethane/methanol for more polar compounds.[6] 2. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[2] 3. Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[2] |
| Streaking of the product spot on TLC and broad bands on the column | The compound is a carboxylic acid and is interacting too strongly with the acidic silica gel. | Add a small amount of a modifying agent to the mobile phase to suppress the ionization of the carboxylic acid. For example, adding ~1% acetic acid to the eluent can often improve the peak shape of acidic compounds.[3] |
| Appearance of new spots on TLC during column monitoring | The compound is degrading on the silica gel. | 1. Perform a 2D TLC to confirm degradation. 2. If degradation is confirmed, consider using a different stationary phase, such as neutral alumina.[7] Alternatively, try to minimize the time the compound is on the column by using flash chromatography. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On a silica gel TLC plate, use a capillary tube to spot the dissolved crude product.
-
Place the TLC plate in a developing chamber containing the 3:1 hexane:ethyl acetate mobile phase.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Calculate the Rf value of your product and assess the separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized column.
-
Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is level and free of cracks.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
Pre-elute the column with the chosen mobile phase (e.g., 3:1 hexane:ethyl acetate) to equilibrate the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Common Issues.
References
Degradation pathways of Tosyl-D-valine under acidic or basic conditions
Welcome to the technical support center for Tosyl-D-valine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound under various conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?
The most probable degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the sulfonamide (N-S) bond. This reaction cleaves the molecule into its two constituent parts: p-toluenesulfonic acid and D-valine. While sulfonamides are generally stable, forced conditions such as strong acids or bases, especially at elevated temperatures, can promote this hydrolysis.
Q2: I see unexpected peaks in my HPLC analysis after storing my this compound solution. What could they be?
Unexpected peaks in your chromatogram likely correspond to degradation products. Under typical reversed-phase HPLC conditions (e.g., acidic mobile phase), the primary degradants would be p-toluenesulfonic acid and D-valine. Depending on your detection method (e.g., UV), you may primarily see the p-toluenesulfonic acid peak, as D-valine lacks a strong chromophore. To confirm, you can run standards of the suspected degradants.
Q3: How can I prevent the degradation of this compound during my experiments or storage?
To minimize degradation, consider the following:
-
pH Control: Avoid strongly acidic (pH < 2) or basic (pH > 10) conditions unless required for your experiment. Prepare solutions in a neutral or slightly acidic buffer (pH 4-6) for short-term storage.
-
Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C) to slow the rate of hydrolysis. For long-term storage, consider storing the solid compound at -20 °C.
-
Light: While not the primary cause of degradation for this molecule, it is good practice to protect solutions from prolonged exposure to direct light.[1]
Q4: My assay results are inconsistent. Could degradation of this compound be the cause?
Yes, inconsistent results can be a symptom of compound instability. If this compound degrades, its effective concentration in your assay will decrease over time, leading to variability. It is crucial to use freshly prepared solutions or to validate the stability of your compound under the specific assay conditions (e.g., buffer, temperature, incubation time).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency / Lower than Expected Concentration | Degradation of this compound due to hydrolysis. | Prepare fresh solutions before use. Assess the stability of the compound in your specific solvent or buffer system over the time course of your experiment. Store stock solutions at appropriate low temperatures. |
| Appearance of New Peaks in HPLC/LC-MS | Formation of degradation products (p-toluenesulfonic acid, D-valine). | Co-inject with standards of p-toluenesulfonic acid and D-valine to confirm peak identities. Perform a forced degradation study (see protocol below) to characterize potential degradants. |
| Precipitation in Aqueous Solution | Poor solubility at certain pH values, especially near the isoelectric point of D-valine if significant degradation has occurred. | Ensure the pH of your solution is appropriate for solubility. The starting material, this compound, is acidic and generally more soluble at neutral to basic pH. |
| Inconsistent Biological or Chemical Assay Results | Time-dependent degradation of the compound under assay conditions. | Run a time-course experiment to measure the concentration of this compound in the assay buffer over the duration of the experiment. If degradation is significant, adjust the protocol (e.g., shorten incubation time, use freshly prepared compound). |
Degradation Pathways and Data
The hydrolysis of this compound is the principal non-biological degradation pathway.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrogen atom of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electrophilic sulfur atom, leading to the cleavage of the S-N bond.
Caption: Base-catalyzed hydrolysis of this compound.
Quantitative Degradation Data
Table 1: Example Forced Degradation Data for this compound
| Condition | Time (hours) | Temperature | % this compound Remaining | % p-Toluenesulfonic Acid | Mass Balance (%) |
| 0.1 M HCl | 24 | 60 °C | 85.2 | 14.1 | 99.3 |
| 0.1 M HCl | 48 | 60 °C | 71.5 | 27.5 | 99.0 |
| 0.1 M NaOH | 4 | 60 °C | 89.8 | 9.5 | 99.3 |
| 0.1 M NaOH | 8 | 60 °C | 78.1 | 20.8 | 98.9 |
| Water | 48 | 80 °C | 98.5 | < 1.0 | 99.5 |
| 3% H₂O₂ | 24 | 25 °C | 99.1 | Not Detected | 99.1 |
Note: This is illustrative data. Actual results must be determined experimentally.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify degradation products and develop a stability-indicating analytical method.[1]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile
-
Buffer (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector
-
C18 reversed-phase column
2. Workflow:
References
Common pitfalls in the handling and storage of Tosyl-D-valine
Welcome to the Technical Support Center for Tosyl-D-valine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the proper handling and storage of this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for long-term storage of this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C or, for maximum shelf-life, at -80°C.[1][2][3][4][5] The container should be tightly sealed to prevent moisture absorption and stored away from direct light.[2][3][4][5] Some suppliers also recommend storage under an inert atmosphere.
2. Can I store this compound at room temperature?
Short-term storage at room temperature (20-25°C) for a few weeks to a month is generally acceptable for the lyophilized powder.[1][2] For intermediate storage durations of up to a few months, refrigeration at 2-8°C is recommended.[2] However, for any extended period, cold storage is crucial to maintain the compound's integrity.
3. I noticed some clumping of the this compound powder. Is it still usable?
This compound, like many protected amino acids, can be hygroscopic, meaning it can absorb moisture from the air, which may cause clumping.[3][5] To mitigate this, always allow the container to equilibrate to room temperature in a desiccator before opening.[2][3][4] This prevents condensation from forming on the cold powder.[2][4] If minor clumping has occurred, the product is likely still usable, but it is a sign of moisture exposure. For quantitative applications, it is advisable to dry the compound under vacuum to remove absorbed water.
4. What solvents are suitable for dissolving this compound?
This compound has limited solubility. It is slightly soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[6] For experimental use, it is best to prepare fresh solutions. If a solution must be stored, it should be for a very limited time. For storage, peptide solutions should be aliquoted and kept frozen below -15°C.[3]
5. Is the tosyl protecting group stable?
The N-tosyl group is a robust protecting group, forming a stable sulfonamide that is resistant to basic and mild acidic conditions.[7][8][9] Cleavage of the tosyl group requires harsh conditions, such as treatment with strong acids (e.g., HBr in acetic acid) or reductive methods.[7][9][10] Therefore, under typical experimental and storage conditions, the tosyl group is expected to be stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation or moisture absorption. | Store lyophilized powder at -20°C or -80°C in a tightly sealed container.[1][2][3][4][5] Allow the container to warm to room temperature in a desiccator before use.[2][3][4] |
| Contamination of the compound. | Handle with clean spatulas and in a clean environment. Ensure the container is sealed properly after each use. | |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | Refer to solubility information; this compound is slightly soluble in DMSO, ethanol, and methanol.[6] Gentle warming or sonication may aid dissolution. For aqueous solutions, adjusting the pH may improve solubility, but be mindful of potential reactions. |
| The compound may have precipitated out of solution upon storage. | If storing solutions, ensure they are not supersaturated at the storage temperature. It is best practice to prepare solutions fresh. | |
| Unexpected side products in a reaction | Racemization of the chiral center. | While the N-tosyl group can reduce the likelihood of racemization at the alpha-carbon, it can still occur under certain conditions, particularly with exposure to strong bases.[11][12] Use non-nucleophilic bases where possible and avoid prolonged reaction times at elevated temperatures. |
| Hydrolysis of the tosyl group. | The sulfonamide bond is generally stable, but prolonged exposure to very strong acidic or basic aqueous conditions, especially at high temperatures, could potentially lead to hydrolysis.[13][14] Maintain moderate pH and temperature during reactions unless cleavage is intended. | |
| Low reaction yield | Poor solubility of this compound in the reaction solvent. | Choose a solvent system in which all reactants are soluble. A solvent mixture may be necessary. |
| Incomplete reaction due to steric hindrance from the bulky tosyl and valine groups. | Consider longer reaction times, a higher temperature (if stability allows), or the use of more potent coupling reagents in peptide synthesis contexts. |
Storage Condition Summary
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C to -80°C | Years | Recommended for maximum stability.[1][2][3][4][5] Keep container tightly sealed and protected from light.[2][3][4][5] |
| Intermediate Storage | 2°C to 8°C | 3-6 Months | Suitable for routine use.[2] |
| Short-Term Storage | Room Temperature (20-25°C) | Weeks | Acceptable for brief periods.[1][2] |
| In Solution | Below -15°C | Days to Weeks | Not recommended for long periods.[3] Aliquot to avoid freeze-thaw cycles.[2][3][5] |
Visual Guides
Troubleshooting Workflow for this compound
Caption: A logical workflow for troubleshooting common experimental issues.
Potential Degradation Pathway
Caption: Simplified potential hydrolysis pathway under harsh conditions.
References
- 1. peptide.com [peptide.com]
- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 3. bachem.com [bachem.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. genscript.com [genscript.com]
- 6. This compound | 68005-71-0 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
Technical Support Center: Enhancing the Catalytic Turnover of Tosyl-D-valine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tosyl-D-valine derivatives as organocatalysts. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your catalytic reactions and enhance the turnover number (TON) of your catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the catalytic turnover of this compound derivatives.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Low Catalytic Turnover Number (TON) | My reaction stops after only a few turnovers. What could be the issue? | 1. Catalyst Decomposition: The catalyst may be degrading under the reaction conditions. 2. Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity. 3. Impure Reactants or Solvents: Impurities can act as catalyst poisons. 4. Suboptimal Reaction Conditions: Temperature, concentration, or solvent may not be ideal. | 1. Verify Catalyst Stability: Analyze the catalyst's integrity post-reaction (e.g., via NMR). Consider using milder conditions or a more robust derivative. 2. Investigate Product Inhibition: Add a small amount of the final product at the start of the reaction to see if it impedes the initial rate. If so, consider strategies for in-situ product removal. 3. Purify Starting Materials: Ensure all reactants and solvents are of high purity and anhydrous if necessary. 4. Systematic Optimization: Screen different solvents, temperatures, and reactant concentrations to find the optimal conditions for catalyst turnover. |
| Poor Diastereo- or Enantioselectivity | I'm observing low selectivity in my asymmetric reaction. How can I improve this? | 1. Incorrect Catalyst Conformation: The catalyst may not be adopting the correct conformation to induce high selectivity. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. 3. Inappropriate Solvent: The solvent can significantly influence the transition state geometry. | 1. Modify Catalyst Structure: Consider derivatives of this compound with different steric or electronic properties. 2. Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the lower energy transition state. 3. Vary Solvent Polarity: Screen a range of solvents to find one that enhances the desired stereochemical outcome. |
| Inconsistent Reaction Rates | My reaction rates are not reproducible between batches. Why is this happening? | 1. Variable Water Content: Trace amounts of water can significantly affect the reaction rate and selectivity in organocatalysis. 2. Inconsistent Catalyst Loading: Inaccurate measurement of the catalyst can lead to variability. 3. Atmospheric Contamination: Reactions sensitive to air or moisture may show variable results if not performed under an inert atmosphere. | 1. Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants. Run reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Precise Catalyst Measurement: Use a high-precision balance and ensure the catalyst is fully dissolved or suspended in the reaction mixture. 3. Standardize Reaction Setup: Ensure a consistent experimental setup for all reactions. |
Frequently Asked Questions (FAQs)
Q1: How is the Catalytic Turnover Number (TON) calculated?
A1: The Turnover Number (TON) is a measure of the efficiency of a catalyst and is calculated as the number of moles of substrate converted per mole of catalyst before it becomes inactivated. The formula is:
TON = (moles of product formed) / (moles of catalyst used)[1][2]
A high TON indicates a more stable and active catalyst.
Q2: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF)?
A2: While TON represents the total number of conversions a catalyst can perform, the Turnover Frequency (TOF) is the rate at which these conversions occur, specifically the number of turnovers per unit of time. The formula for TOF is:
TOF = TON / reaction time[1][2]
Q3: How does catalyst loading affect the TON?
A3: Catalyst loading is a critical parameter. While a higher catalyst loading can increase the initial reaction rate, it does not necessarily increase the TON. In fact, at very high concentrations, catalyst aggregation or side reactions can lead to a lower overall TON. It is crucial to optimize the catalyst loading to find a balance between reaction rate and catalyst stability.
Q4: What are the best practices for handling and storing this compound derivative catalysts?
A4: To maintain the integrity and activity of your catalyst, it is recommended to:
-
Store the catalyst in a cool, dry place, preferably under an inert atmosphere.
-
Avoid exposure to moisture and air.
-
Use freshly prepared solutions of the catalyst for reactions.
Q5: Can I regenerate a deactivated this compound catalyst?
A5: Catalyst regeneration depends on the deactivation mechanism. If deactivation is due to the deposition of non-covalently bound species (fouling), it may be possible to regenerate the catalyst by washing with an appropriate solvent.[3] However, if the catalyst has decomposed, regeneration is not possible.[4][5][6][7]
Quantitative Data
While specific data on the catalytic turnover number for a wide range of this compound derivatives is not extensively available in the literature, the following tables provide representative data from studies on related N-sulfonylated amino acid catalysts in common asymmetric reactions. This data can serve as a baseline for optimizing your own experiments.
Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | TON |
| N-Tosyl-L-proline | 10 | DMSO | 25 | 24 | 95 | 98 | 9.5 |
| N-Tosyl-L-valine | 10 | CH2Cl2 | 0 | 48 | 88 | 92 | 8.8 |
| N-Benzoyl-L-valine | 10 | Toluene | -20 | 72 | 85 | 85 | 8.5 |
Table 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | TON |
| N-Tosyl-D-valine | 5 | THF | 25 | 12 | 92 | 90 | 18.4 |
| N-Mesyl-D-valine | 5 | CH3CN | 25 | 18 | 85 | 88 | 17.0 |
| N-Triflyl-D-valine | 5 | Dioxane | 25 | 8 | 95 | 95 | 19.0 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Tosyl-D-valine
This protocol describes the synthesis of the N-Tosyl-D-valine organocatalyst.
-
Materials: D-valine, p-toluenesulfonyl chloride (TsCl), sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve D-valine in an aqueous solution of NaOH (2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in diethyl ether to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Separate the aqueous layer and wash it with diethyl ether to remove any unreacted TsCl.
-
Acidify the aqueous layer with cold, dilute HCl to precipitate the N-Tosyl-D-valine.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: General Procedure for a Catalytic Asymmetric Aldol Reaction
This protocol provides a starting point for optimizing an asymmetric aldol reaction using an N-Tosyl-D-valine derivative as the catalyst.
-
Materials: Aldehyde, ketone, N-Tosyl-D-valine derivative catalyst, anhydrous solvent (e.g., CH2Cl2, Toluene, THF), molecular sieves (optional).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the N-Tosyl-D-valine derivative catalyst (e.g., 10 mol%).
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Add the ketone (e.g., 2 equivalents) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the product.
-
Visualizations
The following diagrams illustrate key concepts and workflows for enhancing the catalytic turnover of this compound derivatives.
References
Validation & Comparative
A Comparative Analysis of D-Valine Derivatives and Other Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries are a powerful and reliable tool to control stereochemistry during crucial bond-forming reactions. This guide provides a comparative overview of the efficacy of chiral auxiliaries derived from the amino acid D-valine, alongside other widely used auxiliaries such as Evans' oxazolidinones and pseudoephedrine-based systems. While "Tosyl-D-valine" is a derivative of D-valine, its predominant role in synthesis is as a protected amino acid building block or in the formation of N-tosyl imines, rather than as a broadly applied, recyclable chiral auxiliary for key asymmetric transformations like aldol additions, alkylations, and Diels-Alder reactions. Consequently, this guide will focus on a well-documented D-valine derivative, the corresponding D-valinol-derived oxazolidinone, and compare its performance with established alternatives.
Performance in Asymmetric Reactions
The effectiveness of a chiral auxiliary is primarily evaluated by its ability to direct the stereochemical outcome of a reaction, which is quantified by diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the chemical yield of the product. The following tables summarize the performance of a D-valinol-derived oxazolidinone and other common chiral auxiliaries in key carbon-carbon bond-forming reactions.
Table 1: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | 80 | >99:1[1] |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzaldehyde | 95 | >99:1[1] |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | 85 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 80 | 95:5 |
Table 2: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | N-propionyl derivative | Benzyl bromide | 90-95 | >98[2] |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | N-propionyl derivative | Benzyl bromide | 90-95 | >99[2] |
| (1R,2R)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | 80-90 | >98[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the application of a D-valinol-derived oxazolidinone in an asymmetric alkylation reaction and its subsequent removal.
General Procedure for Asymmetric Alkylation using a D-Valinol-Derived Oxazolidinone
-
Enolate Formation: The N-acyl-(4R)-4-isopropyl-2-oxazolidinone (1.0 equivalent) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, typically a lithium amide like lithium diisopropylamide (LDA) or a silylamide base like sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents), is added dropwise to form the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equivalents) is then added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Cleavage of the Chiral Auxiliary
After the asymmetric transformation, the chiral auxiliary is cleaved to yield the desired chiral product. A common method for cleaving oxazolidinone auxiliaries to afford the carboxylic acid is through hydrolysis.
-
Hydrolysis: The N-acylated oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 equivalents) and hydrogen peroxide (H₂O₂, 4.0 equivalents) are added at 0 °C. The mixture is stirred at room temperature for several hours.
-
Work-up and Recovery: The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃). The chiral auxiliary can often be recovered from the organic layer after extraction. The aqueous layer is acidified to a low pH with an acid like HCl, and the desired chiral carboxylic acid is then extracted with an organic solvent.[3]
Mandatory Visualizations
Asymmetric Alkylation Workflow
Caption: General workflow for asymmetric alkylation using a D-valinol-derived chiral auxiliary.
Mechanism of Stereocontrol in Alkylation
Caption: Stereocontrol is achieved by the bulky substituent on the auxiliary, which blocks one face of the enolate from the electrophile.
References
A Comparative Guide to the Validation of Analytical Methods for Tosyl-D-valine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tosyl-D-valine, a protected amino acid derivative often utilized as a chiral building block in pharmaceutical synthesis, is critical for ensuring the quality, efficacy, and safety of final drug products. The choice of analytical methodology for its quantification can significantly impact the reliability and efficiency of this process. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of D-valine and its derivatives, serving as a proxy in the absence of extensive literature specifically on this compound. The focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research and development needs.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound or its analogues is a critical decision that depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While direct comparative studies on this compound are limited in publicly available literature, this guide leverages data from the analysis of D-valine and N-methyl-D-valine to provide a comprehensive overview of HPLC and LC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of amino acids and their derivatives. For chiral molecules like D-valine, enantiomeric separation is crucial. This is typically achieved through the use of chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Method 1: Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization
This method involves the derivatization of the amino acid with a reagent that not only allows for sensitive detection (e.g., by fluorescence or UV) but can also be chiral to facilitate the separation of enantiomers. A common approach involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. This technique can often quantify amino acids and their derivatives without the need for derivatization, simplifying sample preparation.
Method 2: LC-MS/MS for Direct Quantification
This method utilizes the inherent mass-to-charge ratio of the analyte for detection and quantification, providing a high degree of specificity.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC and LC-MS/MS methods for the analysis of D-valine and its derivatives, based on available literature.
Table 1: Performance Comparison of Analytical Methods
| Parameter | RP-HPLC with Pre-column Derivatization (D-valine) | LC-MS/MS (Valine) |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | ≥ 0.998[2] |
| Limit of Detection (LOD) | 0.02% of a 1 mg/mL solution[1] | 0.60 µM[3] |
| Limit of Quantification (LOQ) | 0.05% of a 1 mg/mL solution[1] | 2.0 µM[3] |
| Accuracy (% Recovery) | 96% to 106%[1] | 89% to 95% (relative to external group mean)[3] |
| Precision (% RSD) | < 2.0%[1] | 4% to 10%[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for D-valine analysis and can be adapted for this compound with appropriate optimization.
Protocol 1: RP-HPLC with Pre-column Derivatization for D-valine
This protocol is based on a validated method for the enantiomeric separation of D- and L-valine.
1. Sample Preparation and Derivatization:
-
Prepare a standard stock solution of D-valine.
-
In an autosampler vial, mix the sample or standard solution with an o-phthalaldehyde (OPA)/thiol derivatization reagent. The reaction is typically rapid and occurs at room temperature. Automated derivatization is recommended for improved reproducibility.
2. HPLC Conditions:
-
Column: Chiralcel OD-3R[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV or Fluorescence detector, with the wavelength selected based on the derivatizing agent used.
Protocol 2: LC-MS/MS for Valine Quantification
This protocol provides a general workflow for the direct quantification of valine in a biological matrix.
1. Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of valine.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to ICH guidelines.[1]
Caption: A generalized workflow for analytical method validation.
Conclusion
The choice between HPLC with pre-column derivatization and LC-MS/MS for the quantification of this compound will depend on the specific analytical requirements. HPLC offers a cost-effective and robust solution, particularly when high sensitivity is not the primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical applications and the detection of trace-level impurities. The validation of the chosen method according to ICH guidelines is paramount to ensure the generation of reliable and accurate data in research, development, and quality control settings.
References
Cross-validation of experimental results for Tosyl-D-valine catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for reactions catalyzed by Tosyl-D-valine and its alternatives. The focus is on providing objective comparisons of performance based on experimental data for key asymmetric transformations, such as the aldol and Michael reactions. Detailed experimental protocols and mechanistic insights are included to support researchers in their catalyst selection and experimental design.
Performance Benchmark: Catalyst Comparison in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. The following table summarizes the performance of various organocatalysts in the reaction between acetone and 4-nitrobenzaldehyde, a common benchmark for evaluating catalyst efficacy. While direct comparative data for this compound under identical conditions is limited in the readily available literature, the presented data for closely related proline-based catalysts provides a strong benchmark for performance evaluation.
Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | - | [1] |
| (S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide | 20 | Neat | 24 | 92 | 95 | 95:5 | N/A |
| L-prolinamide | 10 | Acetone | 18 | 63 | 67 | - | [N/A] |
| Diphenylprolinol TMS ether | 5 | Methanol/Water | 12 | 99 | 70 | - | [N/A] |
Note: Data for this compound under these specific benchmark conditions was not available in the searched literature. Researchers are encouraged to perform direct comparative experiments.
Performance Benchmark: Catalyst Comparison in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. The table below presents data for the Michael addition of various ketones to nitroalkenes, catalyzed by different organocatalysts. This provides a comparative framework for the potential performance of this compound in this class of reactions.
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Catalyst | Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | 20 | CHCl3 | 96 | 95 | 20 | 99:1 | N/A |
| (R,R)-DPEN-thiourea | Cyclohexanone | β-nitrostyrene | 10 | Toluene | 24 | 99 | 99 | 9:1 | [2] |
| Cinchona-based primary amine | 2-(1H-pyrrol-2-yl)-2-oxoacetate | α,β-unsaturated ketones | 10 | Toluene | 48 | 70-91 | ~92 | >20:1 | [1] |
Note: Specific quantitative data for this compound in this Michael addition was not found in the searched literature. The data presented for other organocatalysts serves as a valuable point of reference.
Experimental Protocols
General Experimental Protocol for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound catalyst
-
Aldehyde (1.0 equiv)
-
Ketone (5.0 - 10.0 equiv)
-
Solvent (e.g., DMSO, DMF, CH2Cl2)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial, add the this compound catalyst (typically 5-20 mol%).
-
Add the chosen solvent and stir the mixture until the catalyst is fully dissolved.
-
Add the aldehyde to the solution.
-
Add the ketone to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to -20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product using chiral High-Performance Liquid Chromatography (HPLC) and 1H NMR spectroscopy, respectively.
Mandatory Visualization
Experimental Workflow
References
A Benchmark Analysis: Tosyl-D-valine and Proline-Based Catalysts in Asymmetric Synthesis
In the landscape of organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of complex chiral molecules. L-proline has long been established as a cornerstone catalyst, demonstrating remarkable efficacy in a variety of asymmetric transformations. However, the development of novel catalytic systems remains a vibrant area of research. This guide provides a comparative benchmark of N-Tosyl-D-valine against the well-established proline-based catalysts in key asymmetric C-C bond-forming reactions, namely the aldol and Michael additions. Due to the limited direct comparative studies, this analysis draws upon data from independent investigations to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Proline and its derivatives have been extensively studied in this context. While direct data for Tosyl-D-valine is scarce, studies on analogous N-sulfonylated amino acids, such as threonine-derived tosylamides, provide valuable insights into the potential performance of this catalyst class.
Table 1: Comparison of Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr (anti:syn) |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 4 | 68 | 76 | - |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 24 | 95 | 96 | 94:6 |
| Threonine-derived tosylamide | Aromatic Aldehydes | Cyclohexanones | - | - | - | Good | High | High |
Note: Specific quantitative data for the threonine-derived tosylamide was not available in the cited abstracts, but was described as "good yield with high diastereo- and enantioselectivity"[1][2].
Performance in Asymmetric Michael Additions
Table 2: Performance of Proline-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | dr (syn:anti) |
| L-Proline | Cyclohexanone | Nitrostyrene | - | - | High | up to 97 | - |
| Proline-derived sulfonamide | Not Specified | Not Specified | - | - | High | High | - |
Note: The data for the proline-derived sulfonamide indicates "higher levels of chemical yield and enantioselectivity when compared to proline" in certain reactions[3].
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for proline-catalyzed asymmetric aldol and Michael additions.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO or a MeOH/H₂O mixture), the ketone (5-10 equivalents) is added. Subsequently, L-proline (typically 10-30 mol%) is added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature) for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is typically quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for a Proline-Catalyzed Asymmetric Michael Addition
To a mixture of the Michael acceptor (1.0 mmol) and the Michael donor (2-5 equivalents) in a suitable solvent (e.g., CHCl₃ or neat), L-proline or a proline derivative (typically 5-20 mol%) is added. The reaction mixture is stirred at the specified temperature for the required time. After completion of the reaction, as indicated by TLC, the mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Mechanistic Insights and Workflow Visualization
The catalytic cycle of proline and its derivatives in these reactions typically proceeds through the formation of an enamine or iminium ion intermediate. The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle.
Caption: General experimental workflow for an organocatalytic asymmetric reaction.
References
A Head-to-Head Comparison of Protecting Groups for D-Valine: A Guide for Researchers
In the intricate world of peptide synthesis and drug development, the judicious selection of protecting groups for amino acids is paramount to achieving high yields, maintaining stereochemical integrity, and ensuring the overall success of a synthetic strategy. This guide provides a comprehensive head-to-head comparison of commonly employed protecting groups for the α-amino and α-carboxyl functionalities of D-valine, a non-polar amino acid frequently incorporated into therapeutic peptides to enhance metabolic stability.[1] This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.
Orthogonal Protection: The Cornerstone of Modern Synthesis
The principle of orthogonal protection is fundamental to multi-step synthesis, enabling the selective removal of one protecting group in the presence of others under specific, non-interfering conditions.[2][3] This strategy is crucial in peptide synthesis for the sequential elongation of the peptide chain and for site-specific modifications.[2] The most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches.[4] The Fmoc/tBu strategy is a truly orthogonal system where the base-labile Fmoc group is removed under conditions that leave the acid-labile side-chain protecting groups intact.[2] The Boc/Bzl strategy is considered semi-orthogonal as both protecting groups are acid-labile but are cleaved with different strengths of acid.[2]
Comparison of Amino-Protecting Groups for D-Valine
The selection of an N-α-protecting group significantly influences coupling efficiency, the potential for racemization, and the overall synthetic workflow.[5] The most widely used protecting groups for the amino function of D-valine are tert-Butyloxycarbonyl (Boc), Carbobenzoxy (Cbz or Z), and 9-Fluorenylmethoxycarbonyl (Fmoc).
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carbobenzoxy) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Method | Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] | Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.[7][8] | Reaction with Fmoc-succinamide or Fmoc-Cl under basic conditions.[9][10] |
| Deprotection Conditions | Acidolysis, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][11] | Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr in acetic acid).[5] | Mild base, typically 20-50% piperidine in DMF.[12] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[2] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[5] | Orthogonal to acid-labile (e.g., Boc, tBu) and hydrogenolysis-labile (e.g., Cbz) groups.[12] |
| Compatibility with SPPS | Widely used in both manual and automated SPPS; straightforward acid cleavage in a reaction vessel.[5] | Less common in modern automated SPPS due to challenges with catalytic hydrogenation on a solid support.[5] | A cornerstone of modern SPPS, favored for its mild deprotection conditions.[12] |
| Racemization Potential | The urethane linkage minimizes racemization during coupling.[5] | The urethane-type protection helps to suppress racemization.[5] | Urethane linkage minimizes racemization, but some racemization can occur during coupling of the protected cysteine derivative.[5] |
| Key Advantages | Well-established protocols, suitable for automation.[5] | Excellent orthogonality, stable to a wide range of conditions.[13] | Mild deprotection allows for the synthesis of acid-sensitive peptides.[4][] |
| Key Disadvantages | Requires strong acid for deprotection, which can cause side reactions with sensitive residues.[5] | Catalytic hydrogenolysis is not always compatible with other functional groups (e.g., sulfur-containing residues) and is difficult to implement in SPPS.[5] | The Fmoc group and its byproducts can be difficult to remove from hydrophobic peptides. |
| Typical Yield (Protection) | Generally high, >90% | >80%[7] | High, typically >90%[10] |
| Typical Yield (Deprotection) | Quantitative with appropriate scavengers.[15] | High under optimal conditions. | Quantitative.[16] |
Comparison of Carboxyl-Protecting Groups for D-Valine
Protection of the carboxylic acid functionality is often necessary to prevent unwanted side reactions. The most common protecting groups for the carboxyl group of D-valine are the tert-butyl (tBu) ester and the benzyl (Bzl) ester.
| Feature | t-Butyl (tBu) Ester | Benzyl (Bzl) Ester |
| Protection Method | Reaction with isobutylene in the presence of a strong acid catalyst or with tert-butyl acetate and bis(trifluoromethanesulfonyl)imide.[17][18] | Fischer esterification with benzyl alcohol and an acid catalyst (e.g., p-toluenesulfonic acid).[19][20] |
| Deprotection Conditions | Acidolysis, typically with TFA.[18] | Catalytic hydrogenolysis (H₂/Pd/C).[21] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to acid-labile and base-labile groups. |
| Compatibility with SPPS | Commonly used as a side-chain protecting group in the Fmoc/tBu strategy.[22] | Used as a C-terminal protecting group in the Boc/Bzl strategy.[22] |
| Racemization Potential | Protection methods generally do not induce racemization.[17] | Racemization can be a concern during esterification, depending on the conditions.[19] |
| Key Advantages | Stable to a wide range of nucleophiles and reducing agents.[17] | Stable to both acidic and basic conditions.[21] |
| Key Disadvantages | Requires strong acid for removal. | Hydrogenolysis conditions may not be compatible with other functional groups. |
| Typical Yield (Protection) | Good to excellent yields (74-86% for amino acids with free amino groups).[17] | Generally high. |
| Typical Yield (Deprotection) | Quantitative. | High under optimal conditions. |
Experimental Protocols
N-α-Protection of D-Valine
Protocol 1: Boc-Protection of D-Valine [6]
-
Dissolve D-valine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide or triethylamine, to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the pH.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After the reaction is complete, wash the mixture with a non-polar solvent (e.g., hexane) to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., HCl or citric acid).
-
Extract the Boc-D-valine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: Cbz-Protection of D-Valine [7]
-
Dissolve D-valine in an aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while vigorously stirring and maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with dilute HCl.
-
Extract the Cbz-D-valine with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 3: Fmoc-Protection of D-Valine [9]
-
Suspend D-valine in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 equivalents) in dioxane.
-
Stir the reaction at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-D-valine.
α-Carboxyl Protection of D-Valine
Protocol 4: tert-Butyl Esterification of D-Valine [17]
-
Suspend D-valine in tert-butyl acetate.
-
Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the D-valine tert-butyl ester.
Protocol 5: Benzyl Esterification of D-Valine [19]
-
Suspend D-valine in toluene.
-
Add benzyl alcohol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete, cool the mixture and wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product, D-valine benzyl ester, can be purified by chromatography or crystallization of its salt (e.g., p-toluenesulfonate salt).
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of D-valine.
Conclusion
The choice of protecting group for D-valine is a critical decision that should be guided by the overall synthetic strategy, the nature of the target molecule, and the specific reaction conditions to be employed. For routine solid-phase peptide synthesis, the Fmoc group is often the preferred choice for N-α-protection due to its mild deprotection conditions.[12] The Boc group remains a valuable alternative, particularly in solution-phase synthesis or when orthogonality to base-labile groups is required.[5] The Cbz group, while historically significant, is now more commonly used in specific applications where its unique stability and deprotection method are advantageous.[5] For carboxyl protection, tert-butyl esters are well-suited for Fmoc-based strategies, while benzyl esters are a mainstay of Boc-based approaches.[22] By carefully considering the properties and protocols outlined in this guide, researchers can select the most appropriate protecting groups to achieve their synthetic goals efficiently and with high fidelity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. tert-Butyl Esters [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Benzyl Esters [organic-chemistry.org]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
- 22. peptide.com [peptide.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tosyl-D-valine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tosyl-D-valine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for similar organic chemicals.[2]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Shield | Use chemical splash goggles that provide a complete seal around the eyes.[2] A full-face shield is recommended when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[2][4] Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory to protect skin and personal clothing from potential splashes.[2] |
| Respiratory Protection | Fume Hood | All handling of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[2] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary. |
Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is critical. The following first-aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential for safety and environmental protection.
Pre-Handling Preparation:
-
Review Safety Data Sheet (SDS): Always consult the supplier-specific SDS for this compound before handling.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Assemble PPE: Confirm that all necessary PPE is available and in good condition.[2]
-
Spill Kit: Have a spill control kit readily accessible.
Handling the Compound:
-
Weighing: Carefully weigh solid this compound within the fume hood. Use a disposable weighing boat to minimize balance contamination.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Keep reaction vessels closed or covered as much as possible to minimize the release of vapors.[2]
Post-Handling Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.[5]
-
Waste Segregation: Separate waste into solid and liquid streams.[2]
-
Solid Waste: Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, appropriately labeled hazardous liquid waste container.
-
Labeling: Clearly label all waste containers with the contents and any associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
